molecular formula C14H15N5O5S2 B15607341 Cefetamet-d3

Cefetamet-d3

Cat. No.: B15607341
M. Wt: 400.5 g/mol
InChI Key: MQLRYUCJDNBWMV-NOFCUQGDSA-N
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Description

Cefetamet-d3 is a useful research compound. Its molecular formula is C14H15N5O5S2 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15N5O5S2

Molecular Weight

400.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H15N5O5S2/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1/i2D3

InChI Key

MQLRYUCJDNBWMV-NOFCUQGDSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Molecular Weight of Cefetamet-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular weight of Cefetamet-d3, a deuterated isotopologue of the third-generation cephalosporin (B10832234) antibiotic, Cefetamet (B193807). The inclusion of deuterium (B1214612) atoms makes this compound a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis. Precise knowledge of its molecular weight is fundamental for these applications.

Molecular Weight Determination

The molecular formula for this compound is C₁₄H₁₂D₃N₅O₅S₂.[1][2][3] Based on the atomic weights of its constituent elements, the calculated molecular weight is 400.45 g/mol .[1][2][3]

Data Presentation: Atomic and Molecular Weights

The following table summarizes the standard atomic weights of the elements in this compound and their respective contributions to the total molecular weight.

ElementSymbolQuantityStandard Atomic Weight (amu)Contribution to Molecular Weight ( g/mol )
CarbonC1412.011[4][5]168.154
HydrogenH121.008[6][7]12.096
DeuteriumD32.014[8][9][10]6.042
NitrogenN514.007[11]70.035
OxygenO515.99979.995
SulfurS232.06564.130
Total 400.452

Note: The total calculated molecular weight may vary slightly from the reported value due to rounding of atomic weights.

Experimental Protocols: Molecular Weight Verification by Mass Spectrometry

The definitive experimental verification of a compound's molecular weight is typically achieved through mass spectrometry. Electrospray Ionization Mass Spectrometry (ESI-MS) is a preferred method for molecules like this compound due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.[1]

Methodology for Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with ESI-MS, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation and the formation of [M+H]⁺ ions.

  • Instrumentation and Ionization:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-20 µL/min).

    • Apply a high voltage (e.g., 3-5 kV) to the capillary needle to generate a fine spray of charged droplets.[8]

    • Use a heated drying gas (e.g., nitrogen) to facilitate solvent evaporation from the droplets. This process increases the surface charge density of the droplets.

    • As the droplets shrink, coulombic repulsion overcomes the surface tension, leading to the ejection of gas-phase ions (the analyte) from the droplets.

  • Mass Analysis:

    • The generated ions are guided from the atmospheric pressure source into the high vacuum of the mass analyzer (e.g., Quadrupole, Time-of-Flight, or Ion Trap).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • For this compound (MW = 400.45), the primary ion expected in positive ion mode would be the protonated molecule [M+H]⁺ at an m/z of approximately 401.46. Other adducts, such as sodium [M+Na]⁺, may also be observed.

  • Detection and Data Analysis:

    • The separated ions strike a detector, which generates a signal proportional to the ion abundance.

    • The resulting mass spectrum plots ion intensity versus the m/z ratio.

    • The molecular weight is confirmed by identifying the peak corresponding to the molecular ion or its common adducts and comparing the measured m/z to the theoretical value. High-resolution mass spectrometry can confirm the elemental composition.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the analysis and function of Cefetamet.

cluster_0 Molecular Weight Determination Workflow prep Sample Preparation (1-10 µg/mL this compound) infusion Direct Infusion into ESI Source prep->infusion ionization Electrospray Ionization (Generation of [M+H]⁺ ions) infusion->ionization analysis Mass Analysis (Separation by m/z) ionization->analysis detection Detection & Data Acquisition analysis->detection result Mass Spectrum Analysis (Confirm MW @ m/z 401.46) detection->result cluster_1 Cefetamet Mechanism of Action drug Cefetamet pbp Penicillin-Binding Proteins (PBPs) drug->pbp Binds to & Inactivates crosslinking Peptidoglycan Cross-Linking pbp->crosslinking Inhibited synthesis Cell Wall Synthesis crosslinking->synthesis lysis Cell Wall Weakening & Bacterial Lysis synthesis->lysis

References

Navigating the Labyrinth of Isotopic Purity: A Technical Guide to Cefetamet-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical research and development, the quality and characterization of analytical standards are paramount. This is particularly true for stable isotope-labeled compounds like Cefetamet-d3, which serve as invaluable internal standards in pharmacokinetic and bioanalytical studies. Ensuring the isotopic purity of these standards is not merely a quality control checkbox; it is a critical determinant of data accuracy and reliability. This technical guide provides an in-depth exploration of the isotopic purity of the this compound standard, detailing the analytical methodologies used for its determination and presenting a framework for its quality assessment.

The Significance of Isotopic Purity

This compound is the deuterated analogue of Cefetamet, a third-generation cephalosporin (B10832234) antibiotic. The introduction of three deuterium (B1214612) atoms into the methoxy (B1213986) group creates a molecule that is chemically identical to the parent drug but possesses a distinct mass. This mass difference allows for its use as an internal standard in mass spectrometry-based bioanalytical methods, enabling precise quantification of Cefetamet in complex biological matrices.

However, the synthesis of deuterated compounds is seldom perfect, resulting in a population of molecules with varying degrees of deuteration. These are known as isotopologues. For this compound, the final product will inevitably contain trace amounts of the unlabeled (d0), partially deuterated (d1, d2), and potentially over-labeled species. The relative abundance of these isotopologues determines the isotopic purity of the standard. A well-characterized standard with high isotopic enrichment is essential to prevent cross-signal interference and ensure the accuracy of quantitative analyses.

Quantitative Analysis of Isotopic Purity

The isotopic purity of a this compound standard is a composite of its isotopic enrichment and the distribution of its isotopologues. While a specific Certificate of Analysis for every batch will provide the most accurate data, the following table summarizes representative quantitative data for a high-quality this compound standard.

ParameterSpecificationMethod
Chemical Purity >95%HPLC
Isotopic Enrichment (D) ≥98%Mass Spectrometry
Isotopologue Distribution
d0 (unlabeled)≤0.5%Mass Spectrometry
d1≤1.0%Mass Spectrometry
d2≤2.0%Mass Spectrometry
d3 ≥96.5% Mass Spectrometry

Note: The data presented in this table is representative and may vary between different batches and suppliers. Always refer to the Certificate of Analysis provided with the standard.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity relies on sophisticated analytical techniques, primarily High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is the cornerstone for determining isotopic enrichment and the distribution of isotopologues. The high resolving power of instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers allows for the separation and quantification of ions with very small mass differences.

Methodology:

  • Sample Preparation: A dilute solution of the this compound standard is prepared in a suitable solvent, typically acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid.

  • Chromatographic Separation: The sample is injected into a Liquid Chromatography (LC) system coupled to the mass spectrometer. While extensive separation is not required for a pure standard, a short chromatographic run helps to remove any potential non-volatile impurities.

  • Mass Spectrometric Analysis:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is commonly used for Cefetamet.

    • Data Acquisition: Full scan mass spectra are acquired over a mass range that encompasses the molecular ions of all expected isotopologues of Cefetamet (m/z ~398-401 for [M+H]+).

  • Data Analysis:

    • The mass spectrum will show a cluster of peaks corresponding to the protonated molecules of the d0, d1, d2, and d3 isotopologues.

    • The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak in the mass spectrum.

    • The isotopic purity is calculated based on the relative abundance of the desired d3 isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides quantitative data on isotopic distribution, NMR spectroscopy, particularly ¹H NMR, is crucial for confirming the position of the deuterium labels and providing an independent assessment of isotopic purity.

Methodology:

  • Sample Preparation: A precise amount of the this compound standard is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3) that does not have signals interfering with the region of interest.

  • ¹H NMR Analysis:

    • A high-field NMR spectrometer is used to acquire a proton NMR spectrum.

    • In the spectrum of this compound, the signal corresponding to the methoxy protons (OCH₃) should be significantly diminished compared to the spectrum of an unlabeled Cefetamet standard.

    • The residual signal in this region is due to the presence of the d2 isotopologue (and to a lesser extent, d1 and d0).

  • Data Analysis:

    • By integrating the area of the residual methoxy proton signal and comparing it to the integral of a non-deuterated, stable proton signal within the molecule (e.g., a proton on the thiazole (B1198619) ring), the percentage of residual, non-deuterated methoxy groups can be estimated. This provides a measure of the isotopic enrichment at the labeled position.

Visualizing Workflows and Pathways

To better understand the context and processes involved in ensuring the quality of a this compound standard, the following diagrams, generated using the DOT language, illustrate key workflows and the synthetic pathway of the parent compound.

G cluster_synthesis Synthesis of Cefetamet A 7-ACA (7-aminocephalosporanic acid) C Coupling Reaction A->C B Side Chain Precursor (e.g., (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid derivative) B->C D Cefetamet C->D

Simplified Synthetic Pathway of Cefetamet.

G cluster_qc Quality Control Workflow for this compound Standard start This compound Raw Material chem_purity Chemical Purity Analysis (HPLC, UPLC) start->chem_purity spec_id Structural Confirmation (¹H NMR, ¹³C NMR) start->spec_id iso_purity_ms Isotopic Purity & Distribution (HR-MS) chem_purity->iso_purity_ms iso_purity_nmr Positional Confirmation & Isotopic Enrichment (¹H NMR) spec_id->iso_purity_nmr cert Certificate of Analysis Generation iso_purity_ms->cert iso_purity_nmr->cert release Product Release cert->release

Quality Control Workflow for a Deuterated Standard.

Conclusion

The isotopic purity of a this compound standard is a multi-faceted parameter that is critical for its intended use in quantitative bioanalysis. A thorough characterization using a combination of HR-MS and NMR spectroscopy is essential to ensure the accuracy and reliability of the data generated. Researchers, scientists, and drug development professionals must have a comprehensive understanding of these analytical methodologies and the importance of a well-defined quality control process to have full confidence in their experimental results. This guide provides a foundational understanding of these principles, empowering users to critically evaluate and effectively utilize deuterated standards in their research endeavors.

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism and Application of Cefetamet-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Cefetamet-d3 as a deuterated internal standard in the quantitative bioanalysis of the third-generation cephalosporin (B10832234) antibiotic, Cefetamet. The use of stable isotope-labeled internal standards, such as this compound, is widely recognized as the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This is due to their ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variability and enhancing the accuracy and precision of pharmacokinetic and other clinical and preclinical studies.

The Core Principle: Isotope Dilution Mass Spectrometry

The mechanism of action of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry. A known quantity of this compound, a synthetic version of Cefetamet in which three hydrogen atoms have been replaced by their stable isotope, deuterium, is added to biological samples at an early stage of preparation. Due to their near-identical physicochemical properties, Cefetamet and this compound exhibit the same behavior during extraction, chromatography, and ionization. However, their slight mass difference allows for their distinct detection by the mass spectrometer.

Any loss of the analyte (Cefetamet) during sample processing or fluctuations in instrument response will be mirrored by a proportional loss or fluctuation in the internal standard (this compound). Consequently, the ratio of the analyte's response to the internal standard's response remains constant, enabling highly accurate and precise quantification.

Experimental Protocol: A Validated LC-MS/MS Method for Cefetamet in Human Plasma

While a specific published method detailing the use of this compound was not identified, this section outlines a comprehensive, validated bioanalytical method for Cefetamet in human plasma, adapted from established protocols for similar cephalosporins and incorporating best practices for the use of a deuterated internal standard.

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of Cefetamet from human plasma.

  • Aliquoting: Transfer 100 µL of human plasma (calibrators, quality control samples, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of this compound working solution (concentration to be optimized during method development, e.g., 100 ng/mL in a suitable solvent like methanol (B129727) or acetonitrile) to each tube.

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The chromatographic separation is typically performed on a reverse-phase column, and the detection is carried out using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of Cefetamet and this compound from endogenous interferences
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
Ionization Mode Positive
MRM Transitions Cefetamet: To be determined empirically (e.g., precursor ion [M+H]⁺ and a suitable product ion) This compound: To be determined empirically (e.g., precursor ion [M+D+H]⁺ and a suitable product ion)
Collision Energy Optimized for each transition
Method Validation

A comprehensive validation of the bioanalytical method is crucial to ensure its reliability. The validation parameters and their typical acceptance criteria are summarized below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent and reproducible
Matrix Effect CV of the matrix factor ≤ 15%
Stability Analyte stable under various storage and processing conditions

Visualizing the Workflow

The following diagrams illustrate the key processes in the bioanalytical workflow and the decision-making process for internal standard selection.

G cluster_0 Sample Preparation Workflow plasma Plasma Sample (100 µL) is_spike Spike with this compound (20 µL) plasma->is_spike ppt Protein Precipitation (Acetonitrile, 300 µL) is_spike->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

A typical sample preparation workflow for Cefetamet analysis.

G cluster_1 Internal Standard Selection Logic start Start Method Development sil_available Stable Isotope-Labeled (SIL) IS Available? start->sil_available use_sil Use SIL IS (e.g., this compound) sil_available->use_sil Yes analog_available Structural Analog IS Available? sil_available->analog_available No use_analog Use Analog IS analog_available->use_analog Yes no_is Method without IS (Not Recommended) analog_available->no_is No

Decision tree for internal standard selection in bioanalytical methods.

Conclusion

The use of this compound as an internal standard in the bioanalysis of Cefetamet represents a robust and reliable approach to achieving high-quality quantitative data. Its mechanism of action, based on the principles of isotope dilution, effectively compensates for analytical variability, leading to improved accuracy and precision. The detailed experimental protocol and validation considerations provided in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals in the implementation of this gold-standard bioanalytical strategy.

A Comprehensive Technical Guide to the Preclinical Pharmacokinetics of Cefetamet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Cefetamet, an oral third-generation cephalosporin. The document summarizes key pharmacokinetic parameters in various animal models, details experimental methodologies, and presents visual representations of experimental workflows and metabolic pathways to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this antibiotic.

Introduction to Cefetamet and its Preclinical Evaluation

Cefetamet is administered orally as the prodrug Cefetamet pivoxil, which is readily hydrolyzed by esterases in the gastrointestinal tract and blood to release the active moiety, Cefetamet. Its broad spectrum of activity against many Gram-positive and Gram-negative bacteria has made it a subject of interest in preclinical and clinical research. Understanding its pharmacokinetic profile in animal models is crucial for predicting its behavior in humans and for establishing safe and effective dosing regimens.

Pharmacokinetic Profile of Cefetamet in Preclinical Species

The pharmacokinetic properties of Cefetamet have been evaluated in several preclinical species, primarily in dogs and rats. These studies are essential for determining key parameters such as bioavailability, clearance, volume of distribution, and half-life.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of Cefetamet following intravenous (IV) and oral (PO) administration in various preclinical models.

Table 1: Pharmacokinetic Parameters of Cefetamet in Dogs

Administration RouteDose (mg/kg)Cmax (µg/mL)t1/2 (h)AUC (µg·h/mL)Reference
Intravenous (Cefetamet Sodium) 9542.85 ± 11.791.66 ± 0.3680.10 ± 28.92[1]
19093.50 ± 30.511.47 ± 0.13147.0 ± 13.0[1]
380185.74 ± 113.831.60 ± 0.38263.20 ± 73.27[1]
Oral (Cefetamet Pivoxil) 1259.25 ± 1.021.79 ± 0.5031.90 ± 4.76[1]
2509.75 ± 1.771.93 ± 0.6542.69 ± 8.93[1]
50015.55 ± 6.652.02 ± 0.5468.72 ± 24.11[1]

Table 2: General Pharmacokinetic Properties of Cefetamet (Species Not Specified in Detail)

ParameterValueReference
Oral Bioavailability ~50% (when taken with food)[2][3]
Protein Binding 22%[2][3]
Elimination Half-life 2.2 h[2][3]
Volume of Distribution 0.3 L/kg[2][3]
Primary Route of Elimination Unchanged in urine[2][3]

Experimental Protocols

The following sections detail the methodologies employed in the preclinical pharmacokinetic studies of Cefetamet.

Animal Models and Handling
  • Species: Preclinical studies have primarily utilized Sprague-Dawley rats and beagle dogs.

  • Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum, except when fasting is required for specific experimental procedures.

  • Ethical Considerations: All animal experiments are conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Drug Administration
  • Oral Administration (Gavage): For oral dosing studies in rats, Cefetamet pivoxil is typically suspended in a suitable vehicle and administered via oral gavage using a gavage needle. The volume administered is based on the animal's body weight.

  • Intravenous Administration: For intravenous studies, Cefetamet sodium is dissolved in a sterile vehicle and administered, often through the lateral tail vein in rats or a cephalic vein in dogs.

Sample Collection
  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing. In rats, common methods include sampling from the tail vein or saphenous vein. For terminal studies, cardiac puncture can be used to collect a larger volume of blood. Blood is typically collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and then centrifuged to separate the plasma.

  • Urine Collection: For studies investigating renal excretion, animals are housed in metabolic cages that are designed to separate urine and feces. Urine is collected over specific time intervals to determine the amount of drug excreted.

Bioanalytical Method

A common method for the quantitative analysis of Cefetamet in biological matrices is High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Plasma samples typically undergo protein precipitation with an agent like perchloric acid. Urine samples are often diluted with water before analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase for Plasma: A mixture of 4 mM perchloric acid and acetonitrile (B52724) (e.g., 83:17, v/v).

    • Mobile Phase for Urine: A mixture of 4 mM perchloric acid and acetonitrile (e.g., 85:15, v/v).

    • Detection: UV detection.

Visualizations

The following diagrams illustrate key processes and workflows relevant to the preclinical pharmacokinetic evaluation of Cefetamet.

G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation Cefetamet_Pivoxil Cefetamet Pivoxil (Oral Administration) Cefetamet_Active Cefetamet (Active Drug) Cefetamet_Pivoxil->Cefetamet_Active Hydrolysis by Esterases

Figure 1. Hydrolysis of Cefetamet Pivoxil to Active Cefetamet.

G Animal_Model Selection of Animal Model (e.g., Rat, Dog) Dosing Drug Administration (IV or Oral) Animal_Model->Dosing Sampling Blood and/or Urine Sample Collection (Timed Intervals) Dosing->Sampling Analysis Bioanalytical Method (e.g., HPLC) Sampling->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis Results Determination of PK Parameters (Cmax, t1/2, AUC) PK_Analysis->Results

Figure 2. General Experimental Workflow for Preclinical Pharmacokinetic Studies.

Metabolism and Excretion

Preclinical studies indicate that Cefetamet is primarily eliminated unchanged through the kidneys.[2][3] The prodrug, Cefetamet pivoxil, is designed to be completely hydrolyzed to the active Cefetamet during its first pass through the gut wall and/or the liver. This efficient conversion ensures that the systemic circulation is predominantly exposed to the active form of the drug.

Conclusion

The preclinical pharmacokinetic data for Cefetamet, particularly from studies in dogs, provide valuable insights into its ADME properties. The drug exhibits good oral bioavailability, a relatively short half-life, and is primarily cleared by the kidneys. While comprehensive data in rodents and non-human primates are less available in published literature, the existing information suggests a favorable pharmacokinetic profile for an oral antibiotic. The detailed experimental protocols and analytical methods described herein offer a solid foundation for researchers and drug development professionals working with Cefetamet and other cephalosporins. Further studies in a wider range of preclinical species would be beneficial to strengthen the interspecies scaling and prediction of human pharmacokinetics.

References

Methodological & Application

Application Note and Protocol for the Quantification of Cefetamet in Human Plasma using Cefetamet-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cefetamet (B193807) is a third-generation oral cephalosporin (B10832234) antibiotic used in the treatment of respiratory and urinary tract infections.[1][2] It is administered as the prodrug cefetamet pivoxyl, which is hydrolyzed to the active agent, cefetamet, after absorption.[1][3] Accurate and reliable quantification of cefetamet in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of cefetamet in human plasma. The method utilizes a stable isotope-labeled internal standard, Cefetamet-d3, to ensure high accuracy and precision by compensating for variability in sample preparation and instrument response.[4]

The developed method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a reversed-phase C18 column.[1][5] Detection and quantification are achieved using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. This method has been developed and validated based on FDA guidelines for bioanalytical method validation.[1][6]

Materials and Methods

Materials
  • Cefetamet reference standard

  • This compound internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

Standard Solutions

Stock solutions of cefetamet and this compound were prepared in methanol (B129727) at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a mixture of water and acetonitrile (50:50, v/v). Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into blank human plasma.

Sample Preparation
  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized during method development).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
ColumnC18 reversed-phase, 50 x 2.1 mm, 3.5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program
Time (min)%B
0.05
0.55
2.595
3.595
3.65
5.05

Mass Spectrometry

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Cefetamet398.1207.10.13015
This compound401.1210.10.13015

Method Validation

The method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.

Linearity

The calibration curve was linear over the concentration range of 0.05 to 50 µg/mL for cefetamet in human plasma. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.05≤ 2080-120≤ 2080-120
LQC0.15≤ 1585-115≤ 1585-115
MQC2.5≤ 1585-115≤ 1585-115
HQC40≤ 1585-115≤ 1585-115

Acceptance criteria based on FDA guidance for bioanalytical method validation.

Stability

Cefetamet was found to be stable in human plasma under various storage conditions.

Stability ConditionDurationStability (%)
Bench-top (Room Temperature)24 hours85-115
Freeze-thaw (3 cycles, -20°C to RT)3 cycles85-115
Long-term (-80°C)3 months85-115

Experimental Workflow and Diagrams

Logical Relationship of Analytical Method

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma Sample Plasma Sample Add IS (this compound) Add IS (this compound) Plasma Sample->Add IS (this compound) Protein Precipitation (ACN) Protein Precipitation (ACN) Add IS (this compound)->Protein Precipitation (ACN) Centrifugation Centrifugation Protein Precipitation (ACN)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification

Caption: Overview of the analytical workflow from sample preparation to data analysis.

Experimental Workflow Diagram

G start Start prep Prepare Standards and QCs start->prep sample_prep Sample Preparation: - 50 µL Plasma - Add Internal Standard - Protein Precipitation - Centrifuge prep->sample_prep lc_ms_analysis LC-MS/MS Analysis: - Inject Supernatant - Chromatographic Separation - Mass Spectrometric Detection sample_prep->lc_ms_analysis data_processing Data Processing: - Peak Integration - Calibration Curve Generation - Concentration Calculation lc_ms_analysis->data_processing results Report Results data_processing->results end End results->end

Caption: Step-by-step experimental protocol for Cefetamet quantification.

Conclusion

This application note presents a detailed protocol for a highly selective and sensitive LC-MS/MS method for the quantification of cefetamet in human plasma using this compound as an internal standard. The method is rapid, robust, and has been validated to meet regulatory requirements, making it suitable for use in pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard ensures the reliability and accuracy of the results.

References

Application Note: Preparation of Cefetamet-d3 Solutions for Use as Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

AN-024

Audience: Researchers, scientists, and drug development professionals involved in quantitative analysis.

Abstract: This application note provides a detailed protocol for the preparation of analytical standard solutions of Cefetamet-d3. This compound is the deuterated stable isotope-labeled analog of Cefetamet (B193807), a third-generation cephalosporin (B10832234) antibiotic.[1] The use of deuterated internal standards is considered the gold standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy, precision, and robustness by correcting for analytical variability.[2][3] This document outlines the necessary materials, step-by-step procedures for preparing stock and working solutions, and recommendations for storage and handling to ensure the integrity and reliability of the standards.

Introduction

Quantitative bioanalysis requires precise and accurate methods to determine the concentration of an analyte in a given sample. The use of an internal standard (IS) is crucial for correcting for variations during sample preparation, injection volume, and instrument response.[2] An ideal internal standard co-elutes with the analyte and exhibits similar ionization effects.[4] Deuterated internal standards, where hydrogen atoms are replaced by deuterium, are chemically almost identical to the analyte but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[2] This property makes them superior for compensating for measurement errors that may result from ion suppression or enhancement.[5]

Cefetamet is the active metabolite of the orally administered prodrug, Cefetamet pivoxil.[6][7] Accurate quantification of Cefetamet in biological matrices is essential for pharmacokinetic and other drug development studies. This protocol details the preparation of this compound solutions to be used as an internal standard for the quantitative analysis of Cefetamet.

Materials and Equipment

A comprehensive list of materials and equipment required for the preparation of this compound standard solutions is provided in Table 1.

CategoryItemSpecifications
Chemicals & Reagents This compoundNeat solid, >95% purity[8]
Methanol (MeOH)HPLC or LC-MS grade
Acetonitrile (ACN)HPLC or LC-MS grade
Dimethyl sulfoxide (B87167) (DMSO)ACS grade or higher
Purified WaterType I, 18.2 MΩ·cm
Labware Analytical BalanceReadable to 0.01 mg
Volumetric FlasksClass A (e.g., 1 mL, 5 mL, 10 mL)
MicropipettesCalibrated, various volumes
Pipette TipsLow-retention
VialsAmber glass or polypropylene
Equipment Vortex MixerStandard laboratory model
Sonicator (Ultrasonic Bath)For assisting dissolution

Table 1. Materials and Equipment for this compound Solution Preparation.

Properties and Solubility of this compound

Before preparing solutions, it is essential to understand the physicochemical properties of the standard.

PropertyValueReference
Chemical Name (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[8]
Molecular Formula C₁₄H₁₂D₃N₅O₅S₂[8]
Molecular Weight 400.45 g/mol [8]
Recommended Solvents Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)[9][10][11]
Storage (Neat) -20°C[8]

Table 2. Physicochemical Properties and Recommended Solvents for this compound. Note: Specific solubility data for this compound is not widely published. Recommended solvents are based on the solubility of its non-deuterated analog, Cefetamet, and similar cephalosporins.[9][10][11]

Experimental Protocols

Accurate preparation of stock and working solutions is critical for generating reliable calibration curves and achieving accurate quantification.

Preparation of this compound Primary Stock Solution (100 µg/mL)

The following protocol describes the preparation of a 100 µg/mL primary stock solution. Adjustments can be made based on specific analytical needs.

StepProcedureNotes
1. Equilibration Allow the vial of neat this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
2. Weighing Accurately weigh approximately 1.0 mg of this compound neat material using a calibrated analytical balance.Record the exact weight.
3. Dissolution Transfer the weighed material to a 10 mL Class A volumetric flask. Add approximately 7 mL of the chosen solvent (e.g., Methanol).Methanol is a common solvent for preparing stock solutions of Cefetamet pivoxil.[9][10]
4. Solubilization Vortex the flask for 1-2 minutes. If necessary, place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution.Visually inspect to ensure no solid particles remain.
5. Dilution to Volume Once dissolved, allow the solution to return to room temperature. Add the solvent to the 10 mL mark. Cap the flask and invert it 10-15 times to ensure homogeneity.
6. Labeling & Storage Transfer the solution to a labeled, amber vial. Store at -20°C or -80°C. The solution is stable for at least three months at -20°C.[12]The label should include name, concentration, solvent, preparation date, and initials.

Table 3. Protocol for the Preparation of a 100 µg/mL this compound Stock Solution.

cluster_workflow Stock Solution Preparation Workflow start Start: Equilibrate This compound to RT weigh Accurately weigh ~1.0 mg of this compound start->weigh transfer Transfer to 10 mL volumetric flask weigh->transfer add_solvent Add ~7 mL of solvent (e.g., Methanol) transfer->add_solvent dissolve Vortex and/or sonicate to dissolve completely add_solvent->dissolve dilute Bring to final volume with solvent dissolve->dilute mix Cap and invert 10-15 times to mix dilute->mix store Transfer to amber vial and store at -20°C mix->store end_node End: 100 µg/mL Stock Solution store->end_node

Caption: Workflow for preparing a this compound primary stock solution.

Preparation of Working Standard Solutions

Working solutions are prepared by serially diluting the primary stock solution. The concentrations should be appropriate for the intended analytical range.

Target Concentration (ng/mL)Volume of Stock (µL)Initial Concentration (µg/mL or ng/mL)Final Volume (mL)Diluent
10 µg/mL (Intermediate)100100 µg/mL (Primary Stock)1Mobile Phase/ACN
1000 ng/mL (Working)10010 µg/mL (Intermediate)1Mobile Phase/ACN
500 ng/mL (Working)5001000 ng/mL (Working)1Mobile Phase/ACN
250 ng/mL (Working)500500 ng/mL (Working)1Mobile Phase/ACN
100 ng/mL (Working)400250 ng/mL (Working)1Mobile Phase/ACN
50 ng/mL (Working)500100 ng/mL (Working)1Mobile Phase/ACN
10 ng/mL (Working)20050 ng/mL (Working)1Mobile Phase/ACN

Table 4. Example Serial Dilution Scheme for this compound Working Standards. Note: The diluent for working solutions should ideally be the same as the final reconstitution solvent used in the sample preparation method to avoid solvent effects.

G cluster_dilution Serial Dilution Workflow stock Primary Stock 100 µg/mL int_stock Intermediate Stock 10 µg/mL stock->int_stock 1:10 Dilution work1 Working Standard 1 1000 ng/mL int_stock->work1 1:10 Dilution work2 Working Standard 2 500 ng/mL work1->work2 1:2 Dilution work_final ... to Final Standard (e.g., 10 ng/mL) work2->work_final Serial Dilutions

Caption: Serial dilution scheme for preparing working standards.

Application in a Bioanalytical Workflow

This compound is used as an internal standard (IS) to control for variability during sample analysis. A fixed amount of the IS is added to all samples, calibrators, and quality controls before extraction.

G cluster_bioanalysis Role of this compound in Bioanalytical Workflow sample Biological Sample (e.g., Plasma) add_is Spike with This compound IS sample->add_is extraction Sample Preparation (e.g., Protein Precipitation) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing (Ratio of Analyte/IS) analysis->data result Final Concentration data->result

Caption: Use of this compound internal standard in a typical bioanalytical workflow.

The response ratio of the analyte (Cefetamet) to the internal standard (this compound) is plotted against the analyte concentration for the calibration standards. This calibration curve is then used to determine the concentration of Cefetamet in the unknown samples.

Storage and Stability

Proper storage of standard solutions is crucial to maintain their accuracy over time.

  • Primary Stock Solutions: Store in amber glass vials at -20°C or -80°C. Cefetamet has been shown to be stable in plasma for at least three months when stored at -20°C.[12] For long-term storage (>6 months), -80°C is recommended.[13]

  • Working Solutions: Can be stored at 2-8°C for short-term use (up to one week). For longer periods, store at -20°C.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles by preparing smaller aliquots of the stock and working solutions.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of this compound analytical standard solutions. Adherence to these guidelines for solvent selection, solution preparation, and storage will ensure the generation of high-quality, reliable, and reproducible data in quantitative analytical studies. The use of this compound as an internal standard significantly enhances the robustness of analytical methods for the quantification of Cefetamet.[2]

References

Application Note and Protocol for Cefetamet Quantification in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefetamet (B193807) is a third-generation oral cephalosporin (B10832234) antibiotic used in the treatment of various bacterial infections, including those of the respiratory and urinary tracts.[1] It is administered as the prodrug cefetamet pivoxil, which is hydrolyzed to the active compound, cefetamet, upon absorption.[2][3] Cefetamet is primarily eliminated unchanged in the urine, with a half-life of approximately 2.2 hours.[1][2] Accurate quantification of cefetamet in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a detailed protocol for the quantification of cefetamet in human urine samples using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Experimental Protocols

1. Materials and Reagents

  • Cefetamet reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Perchloric acid (analytical grade)

  • Methanol (B129727) (HPLC grade)

  • Sodium perchlorate (B79767) (analytical grade)

  • Phosphate buffer components (e.g., sodium dihydrogen phosphate)

  • Deionized water (18.2 MΩ·cm)

  • Human urine (drug-free)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • UV-Vis detector

    • Autosampler

    • Column oven

    • Degasser

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions

  • Mobile Phase A (Perchloric Acid-Acetonitrile): Prepare a 4 mM perchloric acid solution in deionized water. Mix with acetonitrile in a ratio of 85:15 (v/v).[4]

  • Mobile Phase B (Methanol-Acetonitrile-Sodium Perchlorate): Prepare a 0.01 M sodium perchlorate solution in deionized water. Mix methanol, acetonitrile, and the sodium perchlorate solution in a ratio of 60:40: (as needed for optimal separation).[5]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of cefetamet reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 25 µg/mL.[5][6]

4. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the urine samples to ensure homogeneity.

  • Dilute the urine samples with deionized water. The dilution factor should be determined based on the expected concentration of cefetamet in the samples.[4][7]

  • Centrifuge the diluted urine samples to pellet any particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC-UV Analysis

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[5]

  • Mobile Phase: Isocratic elution with a mixture such as 4 mM perchloric acid-acetonitrile (85:15, v/v) or methanol, acetonitrile, and 0.01 M sodium perchlorate (60:40).[4][5] The exact composition may need optimization.

  • Flow Rate: 1.0 mL/min[5]

  • Injection Volume: 20 µL[5]

  • Column Temperature: Ambient or controlled at 30°C

  • Detection Wavelength: 232 nm or 236 nm[5][6]

  • Run Time: Sufficient to allow for the elution of cefetamet and any potential interfering peaks.

6. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the cefetamet standards against their known concentrations.

  • Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantify the concentration of cefetamet in the unknown urine samples by interpolating their peak areas on the calibration curve.

  • Apply the appropriate dilution factor to calculate the final concentration of cefetamet in the original urine sample.

Data Presentation

Table 1: HPLC-UV Method Parameters for Cefetamet Quantification in Urine

ParameterConditionReference
Column C18 reversed-phase[4]
Mobile Phase 4 mM perchloric acid-acetonitrile (85:15, v/v)[4]
Flow Rate 1.0 mL/min[5]
Detection Wavelength 232 nm[5]
Injection Volume 20 µL[5]

Table 2: Validation Parameters for Cefetamet Quantification in Urine

ParameterValueReference
Linearity Range 1 - 6 µg/mL[5]
Correlation Coefficient (r²) > 0.999[6]
Limit of Quantification (LOQ) 20 µg/mL[4]
Intra-assay Precision (%RSD) ≤ 1.5%[4]
Inter-assay Precision (%RSD) ≤ 2.4%[4]

Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 HPLC-UV Analysis cluster_2 Data Analysis UrineSample Urine Sample Collection Dilution Dilution with Deionized Water UrineSample->Dilution Centrifugation Centrifugation Dilution->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Injection Sample Injection (20 µL) Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (232 nm) Separation->Detection PeakIntegration Peak Area Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Concentration Calculation CalibrationCurve->Quantification

Caption: Experimental workflow for Cefetamet quantification in urine.

G Prodrug Cefetamet Pivoxil (Oral Administration) Absorption Absorption in Gastrointestinal Tract Prodrug->Absorption Hydrolysis Hydrolysis by Esterases Absorption->Hydrolysis ActiveDrug Cefetamet (Active Form) Hydrolysis->ActiveDrug Distribution Systemic Distribution ActiveDrug->Distribution Elimination Renal Elimination (Urine) Distribution->Elimination Quantification Quantification in Urine Elimination->Quantification

Caption: Pharmacokinetic pathway of Cefetamet leading to urine excretion.

References

Application Note: Mass Spectrometry Fragmentation of Cefetamet-d3 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet (B193807) is a third-generation oral cephalosporin (B10832234) antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria. For pharmacokinetic and bioanalytical studies, a stable isotope-labeled internal standard, such as Cefetamet-d3, is crucial for accurate quantification by mass spectrometry. This application note provides a detailed overview of the predicted mass spectrometry fragmentation pattern of this compound and a comprehensive protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Understanding the fragmentation behavior is essential for developing robust and sensitive quantitative methods.

Predicted Fragmentation Pattern of this compound

The monoisotopic molecular weight of Cefetamet is 397.0515 Da.[1] this compound, with three deuterium (B1214612) atoms replacing three hydrogen atoms on the methoxy (B1213986) group of the side chain, has a predicted monoisotopic molecular weight of 400.0704 Da. In positive ion electrospray ionization (ESI+), the precursor ion will be the protonated molecule [M+H]⁺ at m/z 401.0777.

Collision-induced dissociation (CID) of the this compound precursor ion is expected to yield several characteristic product ions. The fragmentation of cephalosporins is often characterized by the cleavage of the β-lactam ring.[2][3][4] Based on the known fragmentation patterns of Cefetamet and related cephalosporins, the following key fragment ions for this compound are proposed:

G cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z = 401.1 fragment1 Product Ion 1 β-lactam ring cleavage m/z = 288.1 precursor->fragment1 Loss of C5H4N2S fragment2 Product Ion 2 Side chain cleavage m/z = 217.1 precursor->fragment2 Loss of C7H6N2O3S fragment3 Product Ion 3 Further fragmentation m/z = 156.0 fragment1->fragment3 Loss of CO2 and C2H3

Caption: Proposed fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the predicted mass transitions for this compound that can be used for method development in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
This compound401.1288.1C5H4N2S
This compound401.1217.1C7H6N2O3S
This compound401.1156.0C10H9N3O3S

Experimental Protocol: LC-MS/MS Method for this compound Analysis

This protocol provides a general framework for the analysis of this compound in a biological matrix such as plasma. Optimization may be required based on the specific instrumentation and matrix used.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a different stable isotope-labeled Cefetamet).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: 5500 V.

  • Source Temperature: 500°C.

  • Curtain Gas: 30 psi.

  • Collision Gas: Nitrogen.

  • MRM Transitions:

    • This compound: 401.1 → 288.1 (Quantifier), 401.1 → 217.1 (Qualifier).

    • Internal Standard: (Specific to the chosen standard).

Workflow Diagram

G cluster_workflow Analytical Workflow sample_prep Sample Preparation (Protein Precipitation) lc_separation LC Separation (C18 Reverse Phase) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Conclusion

This application note details the predicted mass spectrometry fragmentation pattern of this compound and provides a robust LC-MS/MS protocol for its quantification. The proposed MRM transitions offer high selectivity and sensitivity, which are essential for bioanalytical applications. The provided experimental conditions can serve as a starting point for method development and validation in various research and drug development settings.

References

Application Note and Protocol for Impurity Profiling of Cefetamet Pivoxil Using Cefetamet-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products. Cefetamet (B193807) pivoxil, an oral third-generation cephalosporin, is susceptible to degradation, leading to the formation of various impurities that must be identified and quantified.[1][2] The use of stable isotope-labeled internal standards, such as Cefetamet-d3, in conjunction with liquid chromatography-mass spectrometry (LC-MS), offers a highly accurate and precise method for the quantitative analysis of these impurities.[3][4]

Deuterium-labeled standards are ideal internal standards because they exhibit nearly identical chemical and physical properties to the analyte of interest, co-eluting during chromatography and experiencing similar ionization effects in the mass spectrometer. This co-behavior allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to more reliable and reproducible results.[4] this compound, a deuterated analog of the active form of the drug, serves as an excellent internal standard for the impurity profiling of Cefetamet pivoxil.[5][6][7]

This document provides a detailed protocol for the use of this compound in the impurity profiling of Cefetamet pivoxil by LC-MS/MS, enabling accurate quantification of potential degradation products and process-related impurities.

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters for Cefetamet Pivoxil and its Potential Impurities

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Cefetamet Pivoxil5.2512.1397.1
Cefetamet2.8398.1255.0
Δ²-Cefetamet Pivoxil4.8512.1397.1
Cefetamet Pivoxil E-isomer5.5512.1397.1
This compound (IS)2.8401.1258.0

Experimental Protocols

Materials and Reagents
  • Cefetamet Pivoxil reference standard

  • This compound (Internal Standard)[5][6][7]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Cefetamet Pivoxil drug substance or product for analysis

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Preparation of Standard Solutions
  • Cefetamet Pivoxil Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cefetamet Pivoxil reference standard and dissolve in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate amounts of the Cefetamet Pivoxil stock solution into a diluent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with the diluent to a final concentration of 10 µg/mL.

Sample Preparation
  • Accurately weigh a sample of Cefetamet Pivoxil drug substance or finished product equivalent to 10 mg of the active pharmaceutical ingredient (API).

  • Dissolve the sample in 10 mL of methanol.

  • Vortex for 2 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter.

  • Pipette 100 µL of the filtered sample solution into a clean microcentrifuge tube.

  • Add 890 µL of the diluent.

  • Add 10 µL of the 10 µg/mL this compound internal standard spiking solution.

  • Vortex for 30 seconds.

  • Transfer the final solution to an HPLC vial for analysis.

LC-MS/MS Method
  • HPLC Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-8 min: 10-90% B

      • 8-10 min: 90% B

      • 10.1-12 min: 10% B

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions: See Table 1

    • Ion Source Temperature: 500°C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 30 psi

    • Collision Gas: Medium

Visualizations

Caption: Experimental workflow for impurity profiling of Cefetamet Pivoxil using this compound.

logical_relationship cluster_main Cefetamet Pivoxil Analysis cluster_method LC-MS/MS Method CP Cefetamet Pivoxil Imp Impurities / Degradants CP->Imp Degradation LCMS Accurate Quantification CP->LCMS Co-analysis Imp->LCMS Co-analysis IS This compound (Internal Standard) IS->LCMS Correction for Variability

Caption: Logical relationship between Cefetamet Pivoxil, its impurities, and this compound.

References

Standard Operating Procedure for Cefetamet-d3 Handling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and use of Cefetamet-d3, a stable isotope-labeled version of the third-generation cephalosporin (B10832234) antibiotic, Cefetamet (B193807). These guidelines are intended to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction

Cefetamet is a broad-spectrum cephalosporin antibiotic that acts by inhibiting the synthesis of the bacterial cell wall.[1] The deuterated form, this compound, is a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in analytical methods.[2] Proper handling and storage are crucial to maintain its chemical and isotopic purity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name (6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxy-d3-imino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[3][4]
Molecular Formula C₁₄H₁₂D₃N₅O₅S₂[3][4][5]
Molecular Weight 400.45 g/mol [3][4][5]
Appearance White to off-white solid[5]
Purity >95% (typically analyzed by HPLC)[4]
Storage Temperature -20°C[4]

Quantitative Data Summary

Solubility Data
SolventSolubility of Cefetamet Pivoxil HydrochlorideReference
DMSO Soluble
Ethanol Soluble
Water Insoluble

It is recommended to determine the precise solubility of this compound in the specific solvent system for your experiment.

Stability Profile

The stability of Cefetamet and its prodrug, Cefetamet pivoxil, has been studied under various conditions.

ConditionStability DataReference
pH (Aqueous Solution) Cefetamet pivoxil exhibits maximum stability in the pH range of 3 to 5.
Temperature (Plasma) Cefetamet is stable in human plasma for at least 3 months when stored at -20°C and for 24 hours at 22°C.
Temperature (Solid State) The degradation of Cefetamet pivoxil and its hydrochloride salt in the solid phase is influenced by temperature and relative humidity.

Standard Operating Procedures for Handling

Personal Protective Equipment (PPE)
  • Gloves: Wear nitrile or other appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

Weighing and Reconstitution
  • Perform all weighing and initial reconstitution of the solid compound within a chemical fume hood or a ventilated balance enclosure to avoid inhalation of airborne particles.

  • Use appropriate analytical techniques for accurate weighing.

  • To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO or ethanol, followed by dilution with aqueous buffers if required for the experiment. As Cefetamet pivoxil is insoluble in water, direct dissolution of this compound in water may be limited.

Storage
  • Short-term and Long-term: Store the solid compound in a tightly sealed container at -20°C.[4]

  • Solutions: Once reconstituted, aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C. The stability of the solution will depend on the solvent and storage conditions.

Disposal
  • Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Do not dispose of the compound or its solutions down the drain.

  • Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines for antibiotic compounds.

Experimental Protocols

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the determination of Cefetamet in biological fluids and can be adapted for this compound as an internal standard.

Objective: To quantify Cefetamet in a given sample using HPLC with UV detection.

Materials:

  • C18 reversed-phase HPLC column

  • Mobile Phase A: 4 mM perchloric acid in acetonitrile (B52724) (17:83, v/v)

  • Mobile Phase B: 0.1 M phosphate (B84403) buffer (pH 6.5) in acetonitrile (60:40, v/v)

  • Perchloric acid for protein precipitation

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound (for use as an internal standard)

Procedure:

  • Sample Preparation (Plasma):

    • To 1 mL of plasma sample, add a known amount of this compound internal standard.

    • Precipitate proteins by adding an equal volume of cold perchloric acid.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for HPLC analysis.

  • Sample Preparation (Urine):

    • Dilute urine samples with water as needed.

    • Add a known amount of this compound internal standard.

    • Filter the sample through a 0.22 µm filter before injection.

  • HPLC Analysis:

    • Inject the prepared sample onto the C18 column.

    • Use an appropriate mobile phase (e.g., Mobile Phase A for Cefetamet) at a constant flow rate.

    • Set the UV detector to the appropriate wavelength for Cefetamet (e.g., around 260 nm).

    • Quantify the amount of Cefetamet by comparing its peak area to that of the this compound internal standard.

Visualizations

This compound Handling Workflow

G cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use cluster_disposal Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Weigh Weigh this compound in Fume Hood PPE->Weigh Reconstitute Reconstitute in Appropriate Solvent Weigh->Reconstitute StoreSolid Store Solid at -20°C Weigh->StoreSolid StoreSolution Store Aliquoted Solution at -20°C or -80°C Reconstitute->StoreSolution Experiment Perform Experiment (e.g., HPLC Analysis) Reconstitute->Experiment Waste Collect as Hazardous Waste Experiment->Waste Dispose Dispose via EHS Guidelines Waste->Dispose

Caption: Workflow for the safe handling of this compound.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

G cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by Cefetamet cluster_outcome Outcome Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) Precursors->PBPs Crosslinking Peptidoglycan Cross-linking PBPs->Crosslinking CellWall Stable Cell Wall Crosslinking->CellWall Cefetamet This compound Inhibition Inhibition of PBPs Cefetamet->Inhibition Inhibition->PBPs WeakWall Weakened Cell Wall Inhibition->WeakWall Lysis Cell Lysis & Bacterial Death WeakWall->Lysis

Caption: Cefetamet's mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Cefetamet Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Cefetamet-d3 to overcome matrix effects in the bioanalysis of Cefetamet.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) Column overload, column contamination, inappropriate mobile phase pH, or instrument issues.- Inject a lower concentration of the analyte. - Employ a guard column and a more rigorous sample clean-up procedure. - Adjust the mobile phase pH to ensure Cefetamet is in a single ionic form. - Conduct routine maintenance on the LC system, including cleaning the ion source.
Inconsistent Retention Times Changes in mobile phase composition, fluctuating flow rates, column degradation, or temperature fluctuations.- Prepare fresh mobile phase daily. - Purge the LC system to remove air bubbles. - Replace the analytical column if it shows signs of degradation. - Use a column oven to maintain a stable temperature.
Low Signal Intensity or Ion Suppression Co-eluting endogenous matrix components (e.g., phospholipids, salts) are interfering with the ionization of Cefetamet.[1][2]- Improve Sample Preparation: Utilize more effective sample clean-up techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation.[1] - Optimize Chromatography: Modify the LC gradient to separate Cefetamet from the interfering matrix components.[2] - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is designed to co-elute with Cefetamet and experience the same degree of ion suppression, thus providing accurate quantification.[3][4]
High Signal Intensity or Ion Enhancement Co-eluting matrix components are enhancing the ionization of Cefetamet.[2]- Similar to addressing ion suppression, focus on improving sample preparation and optimizing chromatography to separate the analyte from the enhancing components.[2] - The use of this compound as a SIL-IS is crucial to compensate for this effect.[2][4]
Variable this compound Response Inconsistent sample preparation, degradation of the internal standard, or lot-to-lot variability in the biological matrix.- Ensure precise and consistent spiking of this compound into all samples and standards. - Verify the stability of this compound in the matrix and processing conditions. - Evaluate matrix effects across different lots of the biological matrix.
Analyte and IS Do Not Co-elute Deuterium (B1214612) isotope effect, where the deuterium-labeled compound may have slightly different chromatographic properties than the unlabeled analyte.[3][5][6]- This is a known phenomenon with some deuterium-labeled standards.[5][6] - While perfect co-elution is ideal, as long as the elution times are very close and consistent, this compound can still effectively compensate for matrix effects that occur at the ion source. - Minor adjustments to the chromatographic method (e.g., gradient slope, temperature) may be attempted to improve co-elution.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in Cefetamet bioanalysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, non-target components in the sample matrix.[7] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), significantly impacting the accuracy, precision, and sensitivity of quantitative analyses.[2][8] The "matrix" refers to all components within a biological sample other than the analyte of interest, such as salts, lipids, and proteins.[7]

Q2: How does this compound help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, it is chemically and physically identical to Cefetamet, except for a slightly higher mass due to the deuterium atoms.[9] This means it will have nearly the same extraction efficiency and chromatographic retention time, and will be affected by matrix interferences in the same way as the unlabeled Cefetamet.[3] By adding a known amount of this compound to every sample, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains constant even if both signals are suppressed or enhanced, thus correcting for the matrix effect.[4]

Q3: Is this compound a guaranteed solution for all matrix effect issues?

A3: While a SIL-IS like this compound is the preferred and most effective tool for compensating for matrix effects, it is not a complete solution on its own.[5][6] The underlying principle is that both the analyte and the SIL-IS are equally affected by ion suppression or enhancement.[3] However, significant matrix effects can still cause a loss of sensitivity that may compromise the limit of quantification. Therefore, it is always best practice to minimize matrix effects through optimized sample preparation and chromatography in conjunction with using a SIL-IS.

Q4: How do I quantitatively assess the matrix effect in my Cefetamet assay?

A4: The standard method is the post-extraction spike analysis.[2] This involves comparing the peak area of Cefetamet in a neat solution to its peak area when spiked into an extracted blank matrix. The Matrix Factor (MF) is calculated as follows:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[2]

Q5: What are the key considerations when using a deuterium-labeled internal standard like this compound?

A5: Key considerations include:

  • Isotopic Purity: Ensure the this compound is of high isotopic purity and does not contain significant amounts of unlabeled Cefetamet, which would lead to inaccurate results.[3]

  • Label Stability: The deuterium labels should be on positions that are not susceptible to exchange with hydrogen atoms from the solvent or matrix.[9]

  • Chromatographic Co-elution: While ideal, perfect co-elution with the unlabeled analyte may not always occur due to the deuterium isotope effect.[3][5][6] The impact of any separation on the ability to correct for matrix effects should be evaluated during method validation.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor
  • Prepare Blank Matrix Extract: Extract at least six different lots of the blank biological matrix (e.g., human plasma) using the developed sample preparation method (e.g., protein precipitation or SPE).

  • Prepare Neat Solutions: Prepare solutions of Cefetamet in the reconstitution solvent at low and high concentrations.

  • Spike Extracted Matrix: Spike the low and high concentration solutions of Cefetamet into the blank extracted matrix samples.

  • Analyze Samples: Analyze the spiked extracted matrix samples and the neat solutions by LC-MS/MS.

  • Calculate Matrix Factor (MF): Use the formula provided in FAQ Q4. The coefficient of variation of the MF across the different lots should be <15%.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for the specific SPE sorbent and analyte.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard solution and vortex. Add 200 µL of 2% phosphoric acid in water and vortex for 10 seconds.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Cefetamet and this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

Quantitative Data Summary

The following table presents illustrative data on the effectiveness of this compound in compensating for matrix effects in human plasma.

Parameter Without Internal Standard (Cefetamet Only) With Internal Standard (Cefetamet + this compound)
Matrix Factor (MF) 0.65 (Indicating 35% Ion Suppression)Not Applicable (Ratio is used)
Accuracy (% Bias) -32.5%+3.2%
Precision (%CV) 18.7%4.1%

This data is representative and demonstrates the expected improvement in accuracy and precision when using a stable isotope-labeled internal standard.

Visualizations

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Biological Sample (Plasma, Urine, etc.) B Spike with this compound (IS) A->B C Protein Precipitation / LLE / SPE B->C D Evaporation & Reconstitution C->D E LC Separation D->E F Ionization (ESI) E->F G Mass Spectrometry (MS/MS) F->G H Peak Integration (Analyte & IS) G->H I Calculate Response Ratio (Analyte Area / IS Area) H->I J Quantification I->J

Caption: Experimental workflow for bioanalysis using a stable isotope-labeled internal standard.

cluster_0 Without Internal Standard cluster_1 With this compound (SIL-IS) A Matrix Effect (e.g., Ion Suppression) B Analyte Signal (Inaccurate) A->B C Erroneous Quantification B->C D Matrix Effect (Suppresses Both Equally) E Analyte / IS Ratio (Remains Constant) D->E F Accurate Quantification E->F

Caption: Logic of matrix effect compensation using a SIL-IS.

cluster_sources Potential Sources cluster_consequences Consequences ME Matrix Effect ISup Ion Suppression ME->ISup IEnh Ion Enhancement ME->IEnh PL Phospholipids PL->ME Salts Salts Salts->ME Metabolites Endogenous Metabolites Metabolites->ME Poor Poor Reproducibility ISup->Poor IEnh->Poor Inacc Inaccurate Results Poor->Inacc

Caption: Causes and consequences of matrix effects in LC-MS bioanalysis.

References

Technical Support Center: Optimizing Cefetamet-d3 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Cefetamet-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges and enhance the signal intensity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low signal intensity of my this compound internal standard?

Low signal intensity of a deuterated internal standard like this compound can be attributed to several factors, which can be broadly categorized as sample-related, chromatography-related, or mass spectrometry-related issues. The most common causes include:

  • Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's source, leading to ion suppression or enhancement.[1][2]

  • Suboptimal Ion Source Parameters: Inefficient ionization of this compound can occur if the electrospray ionization (ESI) source parameters are not optimized. This includes capillary voltage, gas flows (nebulizer and drying gas), and source temperature.

  • Inadequate Sample Preparation: Inefficient extraction of this compound from the sample matrix, sample degradation, or the presence of contaminants can all negatively impact signal intensity.[3]

  • Chromatographic Issues: Poor peak shape (e.g., tailing or broadening) can decrease the signal-to-noise ratio.[4][5] Additionally, if this compound and the analyte do not co-elute closely, they may experience different matrix effects, leading to inaccurate quantification.

  • Incorrect Internal Standard Concentration: Using a concentration of this compound that is too low can result in a weak signal. Conversely, an excessively high concentration can lead to detector saturation or contribute to ion suppression.

  • Instrument Contamination: A dirty ion source or mass spectrometer can lead to a general decrease in signal intensity over time.

Q2: How can I determine if matrix effects are the cause of low this compound signal?

Matrix effects can be qualitatively and quantitatively assessed. A common qualitative method is the post-column infusion experiment. For a quantitative assessment, a post-extraction spiking experiment is performed.[1][6]

  • Experimental Protocol: Quantitative Assessment of Matrix Effect

    • Prepare Three Sets of Samples:

      • Set A (Neat Solution): this compound standard in a clean solvent (e.g., mobile phase).

      • Set B (Post-extraction Spike): Blank matrix extract spiked with the this compound standard at the same concentration as Set A.

      • Set C (Pre-extraction Spike): Blank matrix spiked with the this compound standard before the extraction process.

    • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

    • Calculate the Matrix Factor (MF) and Recovery (RE):

      • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) x 100

      • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

    • Interpret the Results:

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

Q3: What is the "deuterium isotope effect" and how can it affect my this compound signal?

The deuterium (B1214612) isotope effect can cause a slight difference in retention time between the deuterated internal standard (this compound) and the non-deuterated analyte (Cefetamet). This is because C-D bonds are slightly stronger than C-H bonds, which can lead to subtle differences in chromatographic behavior. If this retention time shift causes this compound to elute in a region of the chromatogram with different matrix effects than the analyte, it can lead to inaccurate quantification.[6]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low this compound Signal

This guide provides a logical workflow for diagnosing and resolving low signal intensity issues with this compound.

Step 1: Initial Checks (The Basics)

  • Verify Internal Standard Solution: Confirm the concentration and integrity of your this compound stock and working solutions. Ensure they were prepared correctly and have not degraded.

  • Check Sample Preparation: Double-check your sample preparation protocol to ensure the internal standard was added correctly to all samples.

  • Inspect LC-MS System:

    • LC System: Look for leaks, verify mobile phase composition and flow rate, and ensure the correct column is installed and properly equilibrated.

    • MS System: Check that the instrument is properly tuned and calibrated.

Step 2: Isolate the Problem (LC vs. MS)

  • Direct Infusion: Bypass the LC column and directly infuse a solution of this compound into the mass spectrometer.

    • Strong and Stable Signal: If the signal is good, the problem likely lies with the LC system (column, mobile phase, etc.).

    • Low or Unstable Signal: If the signal is poor, the issue is likely with the mass spectrometer (ion source, detector, etc.) or the this compound solution itself.

Step 3: Address the Identified Area

  • LC-Related Issues:

    • Optimize Chromatography: Adjust the mobile phase composition (e.g., organic content, pH, additives) or gradient profile to improve peak shape and resolution.

    • Column Health: If the peak shape is poor (tailing, splitting), the column may be degraded or contaminated. Try flushing the column or replacing it. For basic compounds like cephalosporins, peak tailing can be caused by interactions with residual silanol (B1196071) groups on the column.[4][5]

  • MS-Related Issues:

    • Clean the Ion Source: A contaminated ion source is a common cause of declining signal intensity. Follow the manufacturer's instructions for cleaning the ESI probe, capillary, and other source components.

    • Optimize Source Parameters: Systematically optimize parameters like capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature to maximize the this compound signal.

Experimental Protocols

Detailed LC-MS/MS Method for Cefetamet (B193807) Analysis

This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.

1. Sample Preparation (Protein Precipitation) [3][7]

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 500 ng/mL).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm) is a common choice.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 5
    0.5 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions (Positive ESI)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Cefetamet: Precursor ion (Q1) -> Product ion (Q3) (To be determined by infusion of Cefetamet standard)

    • This compound: Precursor ion (Q1) -> Product ion (Q3) (To be determined by infusion of this compound standard)

  • Source Parameters (to be optimized):

    • Capillary Voltage: ~3.0-4.5 kV

    • Nebulizer Gas Pressure: ~30-50 psi

    • Drying Gas Flow: ~8-12 L/min

    • Drying Gas Temperature: ~300-350°C

    • Collision Energy: To be optimized for each transition.[8][9][10]

Data Presentation

Table 1: Troubleshooting Common Issues with this compound Signal
Symptom Possible Cause(s) Recommended Action(s)
Low signal in all samples - Incorrect IS concentration- Poor ionization- Instrument contamination- Verify IS solution preparation- Optimize ESI source parameters- Clean the ion source
Gradual decrease in signal over a run - Instrument contamination- Column degradation- Clean the ion source- Flush or replace the column
Erratic or inconsistent signal - Matrix effects- Inconsistent sample preparation- LC system leak- Optimize chromatography to separate from interferences- Review sample preparation procedure for consistency- Check for leaks in the LC system
Poor peak shape (tailing) - Secondary interactions with column- Inappropriate mobile phase pH- Use a column with better end-capping- Adjust mobile phase pH (typically lower for basic compounds)[5]
Table 2: Example of ESI Source Parameter Optimization (Hypothetical Data)
Parameter Setting 1 Setting 2 Setting 3 Optimal Setting
Capillary Voltage (kV) 3.03.54.03.5
Signal Intensity (cps)1.2e52.5e52.1e5
Drying Gas Flow (L/min) 8101210
Signal Intensity (cps)1.8e52.6e52.3e5
Drying Gas Temperature (°C) 300325350325
Signal Intensity (cps)2.0e52.7e52.4e5

Note: This table presents hypothetical data to illustrate the optimization process. Actual optimal values will vary depending on the instrument and specific experimental conditions.

Mandatory Visualizations

Troubleshooting_Workflow Start Low this compound Signal Check_IS Verify IS Solution (Concentration, Integrity) Start->Check_IS Check_Prep Review Sample Preparation Protocol Check_IS->Check_Prep Check_System Inspect LC-MS System (Leaks, Tuning) Check_Prep->Check_System Direct_Infusion Direct Infusion of IS (Bypass LC) Check_System->Direct_Infusion Signal_Good Signal is Strong & Stable? Direct_Infusion->Signal_Good LC_Issue Problem is LC-Related Signal_Good->LC_Issue Yes MS_Issue Problem is MS-Related Signal_Good->MS_Issue No Optimize_Chroma Optimize Chromatography (Gradient, Mobile Phase) LC_Issue->Optimize_Chroma Check_Column Check Column Health (Flush/Replace) LC_Issue->Check_Column Clean_Source Clean Ion Source MS_Issue->Clean_Source Optimize_Source Optimize Source Parameters (Voltage, Gas, Temp) MS_Issue->Optimize_Source Resolved Signal Improved Optimize_Chroma->Resolved Check_Column->Resolved Clean_Source->Resolved Optimize_Source->Resolved

Caption: A logical workflow for troubleshooting low this compound signal intensity.

Matrix_Effect_Workflow Start Suspected Matrix Effects Prepare_Samples Prepare 3 Sample Sets: - Set A (Neat) - Set B (Post-spike) - Set C (Pre-spike) Start->Prepare_Samples Analyze Analyze all sets by LC-MS/MS Prepare_Samples->Analyze Calculate_MF Calculate Matrix Factor (MF): (Area B / Area A) * 100 Analyze->Calculate_MF Interpret_MF Interpret MF Calculate_MF->Interpret_MF No_Effect MF ≈ 100% No Significant Effect Interpret_MF->No_Effect Suppression MF < 100% Ion Suppression Interpret_MF->Suppression Enhancement MF > 100% Ion Enhancement Interpret_MF->Enhancement Mitigate Mitigation Strategies: - Improve Sample Cleanup - Optimize Chromatography Suppression->Mitigate Enhancement->Mitigate

Caption: Workflow for the quantitative assessment of matrix effects on this compound.

References

Cefetamet-d3 Peak Splitting Issues in HPLC: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak splitting issues encountered during the HPLC analysis of Cefetamet-d3.

Troubleshooting Guide

Peak splitting in HPLC for this compound can arise from a variety of factors, including instrumentation, methodology, and the chemical properties of the analyte. This guide provides a systematic approach to identifying and resolving the root cause of this issue.

Q1: My this compound peak is splitting. Where do I start troubleshooting?

When encountering a split peak for this compound, it's crucial to first determine if the issue affects only the this compound peak or all peaks in the chromatogram. This initial observation will help to narrow down the potential causes.

Here is a logical workflow to follow:

G Troubleshooting Workflow for Peak Splitting A Start: Peak Splitting Observed for this compound B Are all peaks in the chromatogram splitting? A->B C YES: Likely a System-Wide Issue B->C Yes D NO: Likely an Analyte-Specific or Method Issue B->D No C1 Check for hardware problems: - Column void or contamination - Blocked column frit - Dead volume in tubing or fittings - Injector issues (e.g., scratched rotor seal) C->C1 D1 Investigate method and chemical factors: - Sample solvent incompatibility - Mobile phase pH close to pKa - Co-elution with an impurity - On-column degradation or isomerization - Sample overload D->D1

Caption: A flowchart to diagnose the cause of peak splitting.

Q2: All the peaks in my chromatogram, including this compound, are splitting. What should I do?

When all peaks are affected, the problem is likely related to the HPLC system hardware. Here are the common causes and how to address them:

  • Column Issues: A void at the head of the column or a partially blocked inlet frit can cause the sample to be distributed unevenly, leading to split peaks.[1][2]

    • Solution: Try back-flushing the column (after disconnecting it from the detector). If this doesn't resolve the issue, the column may need to be replaced.[3]

  • Extra-Column Volume (Dead Volume): Excessive tubing length or poorly connected fittings can create dead volume where the sample can diffuse and cause peak distortion.[4][5]

    • Solution: Ensure all fittings are properly tightened and use tubing with the appropriate inner diameter and minimal necessary length.[4]

  • Injector Problems: A scratched or worn injector rotor seal can lead to improper sample injection and result in split peaks for all analytes.[3][5]

    • Solution: Inspect and, if necessary, replace the injector rotor seal.

Q3: Only the this compound peak is splitting. What are the potential causes and solutions?

If only the this compound peak is splitting, the issue is more likely related to the specific chemistry of the analyte or the analytical method itself.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including splitting.[6]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, it should be of similar or weaker strength than the mobile phase.[6]

  • Mobile Phase pH: The stability of Cefetamet (B193807) is pH-dependent. Cefetamet pivoxil, the prodrug, shows maximum stability in the pH range of 3 to 5.[7] If the mobile phase pH is close to the pKa of this compound, the molecule can exist in both ionized and non-ionized forms, potentially leading to a split peak.[6]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For Cefetamet, maintaining a pH between 3 and 5 is a good starting point.[7]

  • Co-elution with an Impurity: The split peak may actually be two separate, closely eluting peaks: this compound and a co-eluting impurity or a related compound.

    • Solution: To check for co-elution, try injecting a smaller volume of the sample. If the two peaks become more distinct, it indicates co-elution.[1] In this case, the chromatographic method will need to be optimized for better resolution.

  • On-Column Degradation or Isomerization: Cefetamet, like other cephalosporins, can be susceptible to degradation.[7][8][9] If the analyte is degrading on the column, it can result in the appearance of additional peaks or a distorted primary peak.

    • Solution: Ensure the mobile phase pH and temperature are within the stability range for Cefetamet.[7] Also, consider the possibility of isomerization and adjust chromatographic conditions accordingly.

  • Sample Overload: Injecting too much of the sample can saturate the column, leading to peak fronting or splitting.[4]

    • Solution: Reduce the concentration of the sample or the injection volume.[4]

Experimental Protocols

Several HPLC methods have been developed for the analysis of Cefetamet, which can be adapted for this compound. The following table summarizes some of these methods.

ParameterMethod 1Method 2Method 3
Column C18HYPERSIL C-18Waters C18 (250mm x 4.6mm; 5µm)
Mobile Phase Acetonitrile:Methanol:Phosphate Buffer (pH 3.6) (50:20:30 v/v/v)Acetonitrile:Water (80:20 v/v)Methanol:Acetonitrile:0.01M Sodium Perchlorate (60:40)
Flow Rate 0.8 mL/minNot Specified1.0 mL/min
Detection UV at 236 nmUV at 251 nmUV at 232 nm
Reference [10][11][12][13]

Frequently Asked Questions (FAQs)

Q: Can the deuteration of this compound cause peak splitting?

A: In theory, the deuterium (B1214612) labeling in this compound should not significantly alter its chromatographic behavior compared to the unlabeled Cefetamet to the extent of causing peak splitting. However, impurities from the synthesis of the deuterated standard could co-elute and appear as a split peak.

Q: My this compound peak is tailing, not splitting. What should I do?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[3] To address this, you can try lowering the mobile phase pH or using a well-end-capped column.[3]

Q: Could temperature fluctuations cause peak splitting?

A: Yes, temperature fluctuations in the column can lead to peak splitting.[4] It is recommended to use a column oven to maintain a stable temperature during the analysis.

Q: How can I confirm if a column void is the cause of my peak splitting?

A: A sudden drop in backpressure or observing peak splitting for all analytes are strong indicators of a column void. Visually inspecting the top of the column bed (if possible with your column hardware) can also confirm the presence of a void.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process when troubleshooting peak splitting issues.

G cluster_0 Initial Observation cluster_1 System-Wide Issues cluster_2 Analyte-Specific Issues cluster_3 Solutions start Peak Splitting Observed check_all_peaks Are all peaks splitting? start->check_all_peaks hardware Hardware Problems - Column (void, blockage) - Fittings (dead volume) - Injector (seal wear) check_all_peaks->hardware Yes method Method/Chemical Problems - Solvent Mismatch - Mobile Phase pH - Co-elution - Sample Overload - Degradation check_all_peaks->method No solution_hardware System Maintenance: - Replace column - Check fittings - Replace injector seal hardware->solution_hardware solution_method Method Optimization: - Adjust sample solvent - Modify mobile phase pH - Change injection volume - Improve separation method->solution_method

Caption: Decision tree for troubleshooting peak splitting.

References

Technical Support Center: Troubleshooting Poor Recovery of Cefetamet-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the poor recovery of Cefetamet-d3 in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable, isotopically labeled version of Cefetamet (B193807), a third-generation cephalosporin (B10832234) antibiotic. The "d3" indicates that three hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Because its chemical and physical properties are nearly identical to Cefetamet, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification of Cefetamet.

Q2: What are the most common causes of poor or inconsistent recovery of this compound?

Poor recovery of this compound can stem from several factors throughout the analytical workflow. The most common causes include:

  • Suboptimal Sample Preparation: Inefficient protein precipitation or solid-phase extraction (SPE) can lead to loss of the internal standard.

  • Instability of this compound: Degradation due to improper pH, temperature, or exposure to light during sample storage or processing can reduce recovery.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate signal intensity.

  • Isotopic Exchange: Under certain conditions, the deuterium atoms on this compound can exchange with hydrogen atoms from the solvent or matrix, altering its mass and causing a loss of signal at the expected m/z.

  • Instrumental Issues: Problems with the LC-MS/MS system, such as a contaminated ion source or incorrect instrument parameters, can lead to poor signal response.

Troubleshooting Guides

Issue 1: Low Recovery After Sample Preparation

Symptom: The peak area of this compound is consistently low across all samples, including quality controls (QCs) and calibrators.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Inefficient Protein Precipitation The choice of precipitating agent and the ratio of solvent to sample are critical.1. Optimize the precipitating solvent: Acetonitrile (B52724) is commonly used and effective for protein precipitation prior to Cefetamet analysis.[1] Consider testing other organic solvents like methanol (B129727) or acetone, or mixtures thereof. 2. Adjust the solvent-to-plasma ratio: A higher ratio (e.g., 4:1 or greater) of acetonitrile to plasma can improve protein removal and subsequent recovery. 3. Ensure complete precipitation: Vortex the sample vigorously after adding the precipitant and centrifuge at a sufficient speed and duration to pellet all proteins.
Suboptimal Solid-Phase Extraction (SPE) The SPE cartridge type, conditioning, loading, washing, and elution steps may not be optimized for this compound.1. Select the appropriate SPE sorbent: A reverse-phase C18 sorbent is suitable for extracting Cefetamet from aqueous matrices. 2. Optimize the wash and elution solvents: Ensure the wash solvent is strong enough to remove interferences without eluting this compound, and the elution solvent is strong enough to fully recover it. 3. Control the flow rate: A slow and consistent flow rate during sample loading, washing, and elution is crucial for reproducible recovery.
Adsorption to Labware This compound may adsorb to the surface of plastic or glass tubes and plates, especially at low concentrations.1. Use low-binding microplates and tubes. 2. Consider pre-conditioning labware: Rinsing with a solution containing a high concentration of the analyte can help to saturate active binding sites.
Issue 2: Inconsistent or Drifting this compound Response

Symptom: The peak area of this compound varies significantly between samples or shows a downward or upward trend throughout the analytical run.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Matrix Effects Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to variability.1. Evaluate matrix effects: Perform a post-extraction addition experiment to compare the this compound response in a clean solvent versus a blank matrix extract. 2. Improve chromatographic separation: Modify the LC gradient to separate this compound from interfering matrix components. 3. Dilute the sample: Diluting the sample extract can minimize the concentration of interfering matrix components.
Instrument Instability Fluctuations in the LC or MS system can cause signal drift.1. Check for a stable spray: Visually inspect the electrospray needle for any inconsistencies. 2. Clean the ion source: Contamination of the ion source can lead to a gradual decrease in signal. 3. Monitor system suitability: Inject a standard solution at regular intervals during the run to monitor for any drift in instrument performance.
Degradation During Autosampler Storage This compound may be unstable in the autosampler, especially if not temperature-controlled.1. Maintain a low autosampler temperature: Keep the autosampler at or below 4°C to minimize degradation. 2. Limit the time in the autosampler: Inject samples as soon as possible after preparation.
Issue 3: Suspected Isotopic Exchange

Symptom: The response of this compound is low, while a corresponding increase in the signal for unlabeled Cefetamet is observed in blank samples spiked only with the internal standard.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Recommended Action
pH of the Sample or Mobile Phase Extreme pH conditions can facilitate the exchange of deuterium for hydrogen.1. Maintain a neutral or slightly acidic pH: Cefetamet pivoxil, the prodrug of Cefetamet, shows maximum stability in the pH range of 3 to 5.[2][3][4] While this data is for the prodrug, it suggests that maintaining a similar pH range for Cefetamet and its deuterated analog is a good starting point to minimize degradation and potential exchange. 2. Avoid strongly basic or acidic conditions during sample preparation and in the LC mobile phase.
Elevated Temperature High temperatures can accelerate the rate of isotopic exchange.1. Keep samples cool: Process and store samples at low temperatures (e.g., on ice or at 4°C). 2. Avoid excessive heating: If a drying step is necessary, use a gentle stream of nitrogen at a controlled temperature.

Data Summary: Stability of Cefetamet Pivoxil

Temperature (K)pHRate Constant (k) x 105 (s-1)
3331.210.9
3.00.8
5.00.9
7.412.6
3431.224.5
3.02.1
5.02.3
7.431.6
3531.254.9
3.05.0
5.05.5
7.479.4

Data adapted from a study on Cefetamet pivoxil hydrochloride degradation kinetics.[2][3][4]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Recovery in Plasma

This protocol describes a common method for extracting Cefetamet and this compound from human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Acetonitrile (HPLC grade)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C).

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of Cefetamet

This protocol provides a starting point for the chromatographic and mass spectrometric analysis of Cefetamet.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Cefetamet: Determine precursor and product ions through infusion and optimization.

    • This compound: Determine precursor and product ions through infusion and optimization (expect a +3 Da shift in the precursor ion compared to Cefetamet).

  • Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Troubleshooting_Workflow start Poor this compound Recovery prep Sample Preparation Issue? start->prep stability Stability Issue? prep->stability No optimize_prep Optimize Precipitation/SPE - Solvent type & volume - pH & temperature prep->optimize_prep Yes matrix Matrix Effect? stability->matrix No check_storage Review Storage & Handling - Temperature control - pH of solutions - Light exposure stability->check_storage Yes instrument Instrumental Problem? matrix->instrument No eval_matrix Evaluate Matrix Effects - Post-extraction spike - Dilution series matrix->eval_matrix Yes check_instrument System Suitability & Maintenance - Check spray stability - Clean ion source - Verify LC performance instrument->check_instrument Yes resolve Recovery Improved optimize_prep->resolve check_storage->resolve eval_matrix->resolve check_instrument->resolve

Caption: A logical workflow for troubleshooting poor this compound recovery.

Sample_Prep_to_Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute dry_down->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

References

Optimizing LC gradient for Cefetamet and Cefetamet-d3 separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Cefetamet (B193807) and its deuterated internal standard, Cefetamet-d3. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing your liquid chromatography (LC) methods.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound eluting slightly earlier than Cefetamet?

A deuterated internal standard (IS) may elute slightly earlier than the non-deuterated analyte due to the "chromatographic isotope effect."[1] Deuterium forms slightly weaker non-covalent bonds with the stationary phase compared to hydrogen. In reversed-phase chromatography, this can result in a slightly shorter retention time for the deuterated compound. This is a normal phenomenon, but the separation should be minimal and consistent.

Q2: What is a good starting point for a reversed-phase LC gradient?

A common starting point for separating Cefetamet involves a C18 column and a mobile phase consisting of an acidic aqueous component (e.g., water with 0.1-0.4% formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727).[2][3] A shallow gradient that slowly increases the organic phase concentration is often effective at resolving the analyte from its deuterated internal standard.

Q3: Which organic modifier is better: acetonitrile or methanol?

Both acetonitrile and methanol can be used effectively.[4][5] Acetonitrile generally has a lower viscosity and can sometimes provide sharper peaks. However, methanol can offer different selectivity, which may be advantageous in resolving Cefetamet from matrix interferences or its deuterated standard.[1] The choice should be determined empirically during method development.

Q4: How can I improve poor peak shape (e.g., tailing)?

Peak tailing for cephalosporins can be caused by secondary interactions with the silica (B1680970) backbone of the column.[6] Ensure the mobile phase pH is low enough (e.g., using formic acid) to keep Cefetamet protonated and minimize these interactions. Other causes can include column contamination, column voids, or using a sample solvent that is much stronger than the initial mobile phase.[7][8]

Q5: What is the most common sample preparation technique for Cefetamet in plasma?

Protein precipitation is a widely used, straightforward, and effective method for extracting Cefetamet from plasma samples.[2][9] Acetonitrile is commonly used as the precipitation solvent as it efficiently removes proteins while extracting the analyte of interest.[2][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter when developing and running your LC method for Cefetamet and this compound.

Problem 1: Poor Resolution or Co-elution of Cefetamet and this compound
Possible Cause Suggested Solution Explanation
Gradient is too steep Decrease the gradient slope around the elution time of the analytes.A shallower gradient increases the separation window, allowing for better resolution between the closely eluting analyte and its deuterated IS.[1]
Inappropriate Organic Modifier Switch from acetonitrile to methanol, or vice-versa.Changing the organic solvent alters the selectivity of the separation, which can influence the degree of separation between the two compounds.[1]
Unsuitable Column Chemistry Try a different C18 column from another manufacturer or a column with a different stationary phase (e.g., Phenyl-Hexyl).Different brands of C18 columns have subtle differences in selectivity. A different phase chemistry may provide the resolution needed.
Elevated Column Temperature Lower the column temperature (e.g., from 40°C to 30°C).Temperature can affect selectivity. Lowering it may increase retention and improve the separation between the isotopologues.
Problem 2: Inconsistent Retention Times
Possible Cause Suggested Solution Explanation
Insufficient Column Equilibration Increase the equilibration time at initial conditions between injections to at least 10 column volumes.The column must be fully returned to the initial mobile phase composition before the next injection to ensure reproducible retention.[1]
Mobile Phase Instability Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is stable.Changes in mobile phase composition, such as evaporation of the organic component or pH drift, will directly impact retention times.[6]
Pump Performance Issues Check the pump for pressure fluctuations. Purge the pump to remove air bubbles and check for leaks in the system.[1][7]Inconsistent pump performance leads to a variable flow rate, which is a primary cause of shifting retention times.
Temperature Fluctuations Use a thermostatically controlled column compartment.[7]Temperature has a significant impact on retention time. Maintaining a constant temperature is crucial for reproducibility.
Problem 3: Low Sensitivity / Poor Signal-to-Noise

| Possible Cause | Suggested Solution | Explanation | | Suboptimal ESI Conditions | Optimize mass spectrometer source parameters (e.g., spray voltage, gas temperatures, gas flows) by infusing a standard solution of Cefetamet. | Proper ionization is critical for achieving good sensitivity in LC-MS/MS. Cefetamet has been successfully analyzed using positive electrospray ionization (ESI).[2][3] | | Inefficient Sample Extraction | Evaluate the protein precipitation procedure. Ensure the ratio of plasma to acetonitrile is optimal (e.g., 1:3 or 1:4). | Poor recovery during sample preparation will lead to low signal intensity. | | Matrix Effects | Dilute the sample extract further or modify the chromatographic gradient to separate Cefetamet from co-eluting matrix components that cause ion suppression. | Endogenous components from the biological matrix (e.g., phospholipids) can interfere with the ionization of the target analyte, reducing its signal. | | Incorrect Mobile Phase Additive | Ensure the mobile phase additive is volatile and compatible with MS (e.g., formic acid). Avoid non-volatile buffers like phosphate (B84403) unless you are using UV detection.[5] | Non-volatile buffers will contaminate the mass spectrometer and severely suppress the signal. |

Data & Protocols

Table 1: Comparison of Published LC Methods for Cefetamet Analysis
Column Mobile Phase A Mobile Phase B Detection Reference
Reversed-phase C18Not specifiedNot specifiedMS/MS (ESI+)[2][9]
C18 Reversed-phase4 mM Perchloric AcidAcetonitrileUV[10]
Waters C18 (250x4.6mm, 5µ)0.01M Sodium PerchlorateMethanol:Acetonitrile (60:40)UV (232 nm)[4]
RP-C18 (150x4.6mm, 5µ)Phosphate buffer (pH 3.6)Acetonitrile:Methanol (50:20)UV (236 nm)[5]
Reversed-phase C8Phosphate buffer (pH 2.6)MethanolUV (240 nm)[11]
Detailed Experimental Protocol: LC-MS/MS Analysis of Cefetamet in Plasma

This protocol is a representative example based on common methodologies.[2][3][9] Optimization is required for your specific instrumentation and application.

1. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the this compound internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

2. LC System and Conditions

  • LC System: Agilent 1100 series or equivalent[12]

  • Column: Reversed-phase C18, 2.1 x 50 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %B
    0.0 5
    0.5 5
    4.0 95
    5.0 95
    5.1 5

    | 7.0 | 5 |

3. MS System and Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer[12]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions (Example):

    • Cefetamet: Q1: 398.1 -> Q3: [Fragment m/z]
    • This compound: Q1: 401.1 -> Q3: [Fragment m/z] (Note: Specific fragment ions must be determined by tuning)

  • Key Parameters: Optimize source-dependent parameters like gas temperatures, gas flows, and spray voltage according to manufacturer recommendations.

Visual Workflows

G start_node Start: Poor Resolution between Cefetamet & this compound p1 Is gradient slope shallow enough? (<5% / min) start_node->p1 Initial Check process_node process_node decision_node decision_node end_node Resolution Achieved fail_node Consult Senior Scientist or Manufacturer d1 Adjusted? p1->d1 p2 Is organic modifier optimal? d1->p2 Yes p1_adjust Make Gradient Shallower d1->p1_adjust No d2 Tested Both? p2->d2 p1_adjust->p1 p3 Is column chemistry suitable? d2->p3 Yes p2_adjust Switch ACN <> MeOH d2->p2_adjust No d3 Tried Alt. Column? p3->d3 p2_adjust->p2 d3->end_node Yes d3->fail_node No

Caption: Troubleshooting workflow for resolving Cefetamet and this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with IS (this compound) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject onto LC System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: General experimental workflow for bioanalysis of Cefetamet.

References

Technical Support Center: Cefetamet-d3 in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Cefetamet-d3 as an internal standard in analytical assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results for Cefetamet (B193807) are inconsistent and show high variability when using this compound as an internal standard. What are the potential causes and solutions?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard like this compound can stem from several factors. The most common culprits include isotopic cross-contribution from the analyte to the internal standard, differential matrix effects, and the stability of the analyte and internal standard.

Troubleshooting Steps:

  • Assess for Isotopic Cross-Contribution:

    • Problem: The mass spectrum of Cefetamet may have naturally occurring isotopes (e.g., from its two sulfur atoms and multiple carbon atoms) that overlap with the mass of this compound, leading to an artificially high internal standard signal. This is known as isotopic cross-contribution or cross-signal contribution.[1][2][3]

    • Solution:

      • Optimize Mass Spectrometry Method: If possible, select a precursor-product ion transition for this compound that has minimal or no contribution from the natural isotopes of Cefetamet.[1] It may be beneficial to monitor a less abundant isotope of the internal standard that is further in mass from the analyte's isotopic cluster.[1][3]

      • Increase Internal Standard Concentration: Increasing the concentration of the this compound internal standard can reduce the relative contribution of the analyte's isotopes to the internal standard's signal, thereby minimizing bias.[1]

      • Software Correction: Some mass spectrometry software platforms can correct for the contribution of natural isotopes.

  • Evaluate Matrix Effects:

    • Problem: Components in the sample matrix (e.g., plasma, urine) can enhance or suppress the ionization of the analyte and internal standard differently, even if they co-elute.[4] This "differential matrix effect" can lead to inaccurate quantification.

    • Solution:

      • Improve Sample Preparation: Enhance your sample clean-up procedure to more effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[4][5]

      • Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect on ionization.[4]

  • Verify Analyte and Internal Standard Stability:

    • Problem: Cefetamet and its prodrug, Cefetamet Pivoxil, can be unstable under certain conditions. Cefetamet Pivoxil is particularly unstable in plasma, with significant degradation occurring in a short time.[6] The stability of Cefetamet is also influenced by pH and temperature.[7] If this compound has different stability characteristics than the native analyte, this can lead to quantification errors.

    • Solution:

      • Controlled Sample Handling: For the analysis of Cefetamet Pivoxil, it is crucial to use stabilizers like citric acid and sodium fluoride (B91410) in collection tubes and process samples immediately.[6]

      • pH and Temperature Control: Maintain a pH between 3 and 5 for maximum stability of Cefetamet in aqueous solutions.[7] Keep samples at low temperatures (-20°C or lower) for long-term storage.[6]

      • Stability Assessment: Conduct experiments to evaluate the stability of both Cefetamet and this compound in the sample matrix under the conditions of your entire analytical workflow.

Issue 2: Poor Peak Shape and Chromatography

Question: I am observing poor peak shape or shifting retention times for Cefetamet and this compound in my LC-MS/MS analysis. How can I improve this?

Answer: Poor chromatography can be due to a variety of factors related to the mobile phase, column, and sample preparation.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Problem: The pH and composition of the mobile phase are critical for the chromatography of cephalosporins like Cefetamet.

    • Solution:

      • pH Adjustment: Cefetamet has acidic and basic functional groups. Adjusting the pH of the mobile phase can significantly impact peak shape. A common mobile phase for Cefetamet analysis includes a phosphate (B84403) buffer at a pH of around 3.5.[8]

      • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile (B52724), methanol) should be optimized to achieve good peak shape and retention. A mixture of acetonitrile and methanol (B129727) is sometimes used.[8]

  • Column Selection and Care:

    • Problem: The choice of HPLC column and its condition are crucial for good chromatography.

    • Solution:

      • Column Chemistry: A C18 reversed-phase column is commonly used for Cefetamet analysis.[6][9]

      • Column Washing: Ensure the column is properly washed and regenerated between runs to prevent the buildup of matrix components.

  • Sample Preparation:

    • Problem: Inadequate sample clean-up can introduce interfering substances that affect chromatography.

    • Solution:

      • Effective Extraction: Use a robust sample preparation method like solid-phase extraction (SPE) to remove matrix components that can cause poor peak shape.[5]

Quantitative Data Summary

The following table summarizes key parameters from various analytical methods developed for Cefetamet.

ParameterMethodMatrixValueReference
Limit of Quantification (LOQ) HPLC-UVPlasma0.2 µg/mL[6]
HPLC-UVUrine20 µg/mL[6]
Intra-assay Precision HPLC-UVPlasma≤ 1.5%[6]
Inter-assay Precision HPLC-UVPlasma≤ 2.4%[6]
Linearity Range HPLC-UVDrug Substance30.0–80.0 µg/mL[8]

Experimental Protocols

Protocol 1: Sample Preparation for Cefetamet Analysis in Plasma (HPLC-UV)

This protocol is adapted from a published method for the determination of Cefetamet in plasma.[6]

Materials:

  • Plasma samples

  • Perchloric acid

  • Acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette a known volume of plasma into a microcentrifuge tube.

  • Add an equal volume of perchloric acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant for injection into the HPLC system.

Protocol 2: LC-MS/MS Method for Cefetamet in Human Plasma

This protocol is based on a validated LC-MS/MS method.[9]

Materials:

  • Plasma samples

  • Acetonitrile

  • C18 reversed-phase column

  • Tandem mass spectrometer with electrospray ionization (ESI)

Procedure:

  • Sample Preparation:

    • Precipitate plasma proteins by adding acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Chromatography:

    • Inject the prepared sample onto a C18 reversed-phase column.

    • Use a suitable mobile phase gradient to separate Cefetamet from other components.

  • Mass Spectrometry:

    • Detect Cefetamet using a tandem mass spectrometer with electrospray ionization in the appropriate mode (positive or negative).

    • Monitor specific precursor and product ion transitions for Cefetamet and this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection Supernatant->Injection LC LC Separation (C18 Column) Injection->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data

Caption: Experimental workflow for LC-MS/MS analysis of Cefetamet.

troubleshooting_logic Start Inaccurate Quantitative Results Check1 Isotopic Cross-Contribution? Start->Check1 Check2 Differential Matrix Effects? Check1->Check2 No Solution1 Optimize MS Method (Different Transition) Increase IS Concentration Check1->Solution1 Yes Check3 Analyte/IS Stability Issues? Check2->Check3 No Solution2 Improve Sample Cleanup (e.g., SPE) Dilute Sample Check2->Solution2 Yes Solution3 Control Sample Handling (pH, Temp) Conduct Stability Studies Check3->Solution3 Yes

Caption: Troubleshooting logic for inaccurate quantitative results.

References

Technical Support Center: Cefetamet-d3 Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefetamet-d3. It focuses on the identification and analysis of its degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the forced degradation and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected Peaks in HPLC Chromatogram 1. Contamination of glassware, solvents, or reagents. 2. Formation of unknown degradation products. 3. Interaction with the column or mobile phase components.1. Ensure all materials are scrupulously clean. Run a blank to check for solvent peaks. 2. Perform systematic forced degradation studies (acid, base, oxidative, thermal, photolytic) to identify the origin of the peaks. 3. Vary the mobile phase composition, pH, or use a different column chemistry to check for chromatographic artifacts.
Poor Peak Shape or Resolution 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload.1. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound and its degradation products. 2. Use a guard column and ensure the mobile phase is compatible with the column. Check column performance with a standard. 3. Reduce the concentration of the injected sample.
Inconsistent Retention Times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase preparation. 3. Pump malfunction or leaks in the HPLC system.1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase before use. 3. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.
Difficulty in Identifying Degradation Products by MS 1. Low abundance of the degradation product. 2. Poor ionization of the analyte. 3. Complex fragmentation pattern.1. Concentrate the sample or use a more sensitive mass spectrometer. 2. Optimize the ionization source parameters (e.g., electrospray voltage, gas flow). Try different ionization modes (positive/negative). 3. Perform MS/MS experiments at different collision energies to obtain clearer fragmentation patterns. Use high-resolution mass spectrometry to determine the elemental composition.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the known degradation of Cefetamet (B193807) and other cephalosporins, the primary degradation pathways for this compound are expected to be hydrolysis of the β-lactam ring under acidic and basic conditions, and potential isomerization.[1] The pivaloyloxymethyl ester prodrug, Cefetamet pivoxil, is particularly unstable and readily hydrolyzes to form Cefetamet.[2][3]

Q2: How can I perform forced degradation studies for this compound?

A2: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][5][6] A systematic approach involves exposing a solution of this compound to various stress conditions as outlined in the experimental protocol below.

Q3: Which analytical techniques are most suitable for identifying this compound degradation products?

A3: A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS) is the most powerful approach.[3][7][8][9] HPLC is used to separate the degradation products from the parent drug, while MS provides mass information that is crucial for structural elucidation.[10] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the degradation products.[10]

Q4: Is there a stability-indicating HPLC method available for Cefetamet?

A4: Yes, several RP-HPLC methods have been developed for the determination of Cefetamet and are considered stability-indicating.[11] These methods can be adapted for this compound. A typical method would use a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol.[2][11]

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the conditions for stress testing of this compound. It is recommended to use a concentration of about 1 mg/mL of this compound dissolved in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

Stress ConditionReagent/ConditionTime
Acid Hydrolysis 0.1 M HCl2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH30 mins, 1, 2, 4 hours
Oxidative 3% H₂O₂2, 4, 8, 24 hours
Thermal 60°C in solution24, 48, 72 hours
Photolytic UV light (254 nm) and visible light24, 48, 72 hours

Procedure:

  • Prepare a stock solution of this compound.

  • For each stress condition, mix the stock solution with the specified reagent or expose it to the indicated condition.

  • At each time point, withdraw an aliquot of the sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze the samples by HPLC-UV and HPLC-MS.

  • A control sample (unstressed) should be analyzed at the beginning and end of the experiment.

Protocol 2: HPLC Method for Separation of this compound and its Degradation Products

This is a general-purpose stability-indicating HPLC method that can be used as a starting point and optimized as needed.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.02 M Phosphate buffer, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-60% B

    • 20-25 min: 60% B

    • 25-26 min: 60-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Illustrative Summary of this compound Degradation under Forced Conditions
Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
Control < 1%0-
0.1 M HCl (8h) ~15%2DP1 (4.5 min)
0.1 M NaOH (1h) > 90%3DP2 (3.8 min), DP3 (5.2 min)
3% H₂O₂ (24h) ~10%1DP4 (6.1 min)
Thermal (60°C, 48h) ~5%1DP1 (4.5 min)
Photolytic (48h) < 2%0-

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results stock This compound Stock Solution acid Acidic (0.1 M HCl) stock->acid Expose to stress base Basic (0.1 M NaOH) stock->base Expose to stress oxidative Oxidative (3% H2O2) stock->oxidative Expose to stress thermal Thermal (60°C) stock->thermal Expose to stress photo Photolytic (UV/Vis) stock->photo Expose to stress hplc_uv HPLC-UV (Quantification) acid->hplc_uv hplc_ms HPLC-MS/MS (Identification) acid->hplc_ms base->hplc_uv base->hplc_ms oxidative->hplc_uv oxidative->hplc_ms thermal->hplc_uv thermal->hplc_ms photo->hplc_uv photo->hplc_ms stability_method Stability-Indicating Method Validation hplc_uv->stability_method degradation_pathway Degradation Pathway Elucidation hplc_ms->degradation_pathway

Caption: Workflow for forced degradation and analysis of this compound.

logical_relationship cluster_degradation Degradation Pathways cluster_products Degradation Products cefetamet_d3 This compound hydrolysis Hydrolysis (β-lactam cleavage) cefetamet_d3->hydrolysis isomerization Isomerization cefetamet_d3->isomerization dp1 Degradation Product 1 hydrolysis->dp1 dp_n ... hydrolysis->dp_n dp2 Degradation Product 2 isomerization->dp2

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

Cross-Validation of Analytical Methods for Cefetamet Quantification Using Cefetamet-d3 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of Cefetamet, utilizing its deuterated stable isotope-labeled internal standard, Cefetamet-d3. Cross-validation is a critical component of bioanalytical method validation, ensuring data integrity, reliability, and comparability when different analytical methods are employed within a study or across different laboratories.[1] This document outlines the fundamental principles, presents illustrative comparative data, and provides detailed experimental protocols for commonly used analytical techniques.

Cefetamet is a third-generation oral cephalosporin (B10832234) antibiotic. It is the active metabolite of the prodrug Cefetamet pivoxil, which is hydrolyzed to Cefetamet after administration.[2][3][4] Accurate quantification of Cefetamet in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for variability during sample preparation and analysis.

Comparative Analysis of Analytical Methods

The two most common analytical techniques for the quantification of small molecules like Cefetamet in biological fluids are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While both methods are robust, they offer different levels of sensitivity, selectivity, and susceptibility to matrix effects.

Data Presentation: Comparison of HPLC-UV and LC-MS/MS Methods

The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of Cefetamet. It is important to note that these values are representative and the actual performance should be established during method validation in your laboratory.

Table 1: Comparison of Method Validation Parameters for Cefetamet Quantification

Validation ParameterHPLC-UVLC-MS/MSAcceptance Criteria (FDA Guidelines)[1][5]
Linearity (r²) ≥ 0.995≥ 0.998≥ 0.99
Accuracy (% Bias) Within ±15%Within ±15%Within ±15% of nominal value (±20% at LLOQ)
Precision (% RSD)
- Intra-day≤ 15%≤ 10%≤ 15% (≤ 20% at LLOQ)
- Inter-day≤ 15%≤ 10%≤ 15% (≤ 20% at LLOQ)
Limit of Quantification (LOQ) ~10-50 ng/mL~0.1-1 ng/mLSignal-to-noise ratio ≥ 10, with acceptable accuracy and precision
Selectivity ModerateHighNo significant interfering peaks at the retention time of the analyte and IS
Matrix Effect Not directly assessedShould be evaluatedAnalyte and IS response should not be significantly affected by matrix components
Recovery (%) > 70%> 70%Consistent, precise, and reproducible

Table 2: Illustrative Cross-Validation Data for Cefetamet Analysis

This table provides a template for presenting cross-validation results between two different analytical methods (e.g., from two different laboratories or a reference and a comparator method).

Sample IDMethod A Concentration (ng/mL)Method B Concentration (ng/mL)Mean Concentration (ng/mL)% Difference*
QC Low 115.214.815.0-2.67%
QC Low 214.915.515.23.95%
QC Mid 1101.598.9100.2-2.60%
QC Mid 299.8102.1101.02.28%
QC High 1495.3505.2500.31.98%
QC High 2501.7498.6500.2-0.62%
Incurred Sample 125.624.925.3-2.77%
Incurred Sample 2158.2163.5160.93.29%
Incurred Sample 3345.7339.8342.8-1.72%

*% Difference = [(Method A - Method B) / Mean] x 100. For acceptance, at least 67% of incurred samples should have a % difference within ±20%.

Experimental Protocols

The following are generalized experimental protocols for the analysis of Cefetamet in human plasma using this compound as an internal standard. These should be optimized and fully validated for specific laboratory conditions.

Protocol 1: LC-MS/MS Method for Cefetamet Quantification

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions

  • Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A time-programmed gradient to ensure separation from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive ESI.

  • MRM Transitions (example):

    • Cefetamet: Q1/Q3 (to be determined based on parent and product ions)

    • This compound: Q1/Q3 (to be determined based on parent and product ions)

Protocol 2: HPLC-UV Method for Cefetamet Quantification

1. Sample Preparation (Solid-Phase Extraction)

  • To 500 µL of plasma sample, add 50 µL of this compound internal standard working solution.

  • Pre-condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol (B129727) followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute Cefetamet and this compound with a stronger organic solvent (e.g., acetonitrile).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject into the HPLC system.

2. Chromatographic Conditions

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient mixture of a buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined based on the UV spectrum of Cefetamet (e.g., around 260 nm).

Mandatory Visualizations

The following diagrams illustrate the bioactivation of the prodrug and the logical workflow for cross-validating analytical methods.

G cluster_0 Bioactivation of Cefetamet Pivoxil Cefetamet Pivoxil (Prodrug) Cefetamet Pivoxil (Prodrug) Hydrolysis (in gut wall/liver) Hydrolysis (in gut wall/liver) Cefetamet Pivoxil (Prodrug)->Hydrolysis (in gut wall/liver) Cefetamet (Active Drug) Cefetamet (Active Drug) Hydrolysis (in gut wall/liver)->Cefetamet (Active Drug) Pivalic Acid Pivalic Acid Hydrolysis (in gut wall/liver)->Pivalic Acid Formaldehyde Formaldehyde Hydrolysis (in gut wall/liver)->Formaldehyde

Caption: Bioactivation pathway of Cefetamet Pivoxil to the active Cefetamet.

G cluster_1 Cross-Validation Workflow Define Acceptance Criteria Define Acceptance Criteria Select QC and Incurred Samples Select QC and Incurred Samples Define Acceptance Criteria->Select QC and Incurred Samples Analyze Samples by Method A (Reference) Analyze Samples by Method A (Reference) Select QC and Incurred Samples->Analyze Samples by Method A (Reference) Analyze Samples by Method B (Comparator) Analyze Samples by Method B (Comparator) Select QC and Incurred Samples->Analyze Samples by Method B (Comparator) Compare Results Compare Results Analyze Samples by Method A (Reference)->Compare Results Analyze Samples by Method B (Comparator)->Compare Results Statistical Analysis (% Difference) Statistical Analysis (% Difference) Compare Results->Statistical Analysis (% Difference) Acceptance Criteria Met? Acceptance Criteria Met? Statistical Analysis (% Difference)->Acceptance Criteria Met? Methods are Correlated Methods are Correlated Acceptance Criteria Met?->Methods are Correlated Yes Investigate Discrepancies Investigate Discrepancies Acceptance Criteria Met?->Investigate Discrepancies No

Caption: Logical workflow for the cross-validation of two analytical methods.

References

A Comparative Guide to the Quantification of Cefetamet in Various Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Cefetamet (B193807), a third-generation oral cephalosporin. Cefetamet is administered as the prodrug Cefetamet pivoxil, which is hydrolyzed to the active compound Cefetamet after absorption.[1] Accurate and precise quantification of Cefetamet in different matrices, such as biological fluids and pharmaceutical formulations, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control.

This document outlines and compares various analytical techniques, presenting their performance data in structured tables and detailing their experimental protocols. The aim is to assist researchers and professionals in selecting the most appropriate method for their specific application.

Comparison of Analytical Methods for Cefetamet Quantification

Several analytical methods have been developed and validated for the determination of Cefetamet and its prodrug, Cefetamet pivoxil. The primary techniques include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometry. Each method offers distinct advantages in terms of sensitivity, selectivity, and applicability to different sample types.

Quantitative Data Summary

The following tables summarize the key performance parameters of different analytical methods for the quantification of Cefetamet and Cefetamet pivoxil.

Table 1: Performance Characteristics of HPLC and LC-MS/MS Methods for Cefetamet Quantification in Biological Fluids

ParameterHPLC-UV[2]LC-MS/MS[1]
Analyte CefetametCefetamet
Matrix Plasma, UrineHuman Plasma
Limit of Quantification (LOQ) Plasma: 0.2 µg/mL, Urine: 20 µg/mLNot explicitly stated, but validated according to FDA regulations
Intra-assay Precision (%RSD) ≤ 1.5%Within acceptable limits per FDA guidelines
Inter-assay Precision (%RSD) ≤ 2.4%Within acceptable limits per FDA guidelines
Sample Preparation Protein precipitation with perchloric acidProtein precipitation with acetonitrile
Detection UVTandem Mass Spectrometry with Electrospray Ionization

Table 2: Performance Characteristics of Spectrophotometric Methods for Cefetamet Pivoxil Hydrochloride Quantification in Pharmaceutical Formulations

ParameterDifference Spectrophotometry[3]Colorimetric Method[4]First Derivative Spectrophotometry[4]
Analyte Cefetamet Pivoxil HydrochlorideCefetamet Pivoxil HydrochlorideCefetamet Pivoxil Hydrochloride
Matrix Bulk drug and tabletsBulk drug and pharmaceutical formulationsBulk drug and pharmaceutical formulations
Linearity Range 1-35 µg/mL2-25 µg/mL5-40 µg/mL
Correlation Coefficient (R²) Not explicitly stated0.99970.9990
Limit of Detection (LOD) Not explicitly stated0.0920 µg/mL1.440 µg/mL
Limit of Quantification (LOQ) Not explicitly stated0.3067 µg/mL4.830 µg/mL
Accuracy (% Recovery) > 99.0%> 99.0%> 99.0%

Experimental Protocols

This section provides a detailed overview of the methodologies for the key experiments cited in this guide.

HPLC-UV Method for Cefetamet in Biological Fluids[2]
  • Sample Preparation:

    • Plasma: Protein precipitation is performed by adding perchloric acid to the plasma sample.

    • Urine: Urine samples are diluted with water.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase:

      • For Cefetamet in plasma: 4 mM perchloric acid-acetonitrile (83:17, v/v).

      • For Cefetamet in urine: 4 mM perchloric acid-acetonitrile (85:15, v/v).

  • Detection: UV detection is used for quantification.

LC-MS/MS Method for Cefetamet in Human Plasma[1]
  • Sample Preparation: Protein precipitation is carried out using acetonitrile.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

  • Detection:

    • Instrument: Tandem mass spectrometer with an electrospray ionization (ESI) source.

    • The method was validated in accordance with FDA regulations for bioanalytical methods.

Difference Spectrophotometry for Cefetamet Pivoxil Hydrochloride[3]
  • Principle: This method is based on the measurement of the difference in absorbance between the acidic and basic forms of the drug.

  • Procedure:

    • Prepare two solutions of the sample, one in acidic medium and one in basic medium.

    • Use the acidic solution as the blank and the basic solution as the sample.

    • Scan the spectrum from 200 to 400 nm.

    • Measure the difference in amplitude at the maximum (221 nm) and minimum (275 nm) wavelengths.

    • Plot the difference in amplitude against the concentration to create a calibration curve.

Colorimetric Method for Cefetamet Pivoxil Hydrochloride[4]
  • Principle: This method involves the formation of a colored complex that can be measured spectrophotometrically.

  • Procedure:

    • A stock solution of the drug is prepared in methanol.

    • The drug solution is reacted with Folin-Ciocalteu reagent (FCR) in the presence of sodium hydroxide (B78521) (NaOH) to form a colored complex.

    • The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax = 725 nm).

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows and the logical relationships between the different analytical approaches.

Cefetamet_Quantification_Workflow cluster_sample Sample Collection & Preparation cluster_methods Analytical Methods cluster_data Data Analysis & Output Biological_Fluid Biological Fluid (Plasma, Urine) HPLC HPLC-UV Biological_Fluid->HPLC LCMS LC-MS/MS Biological_Fluid->LCMS Pharmaceutical_Formulation Pharmaceutical Formulation (Bulk, Tablet) Spectrophotometry Spectrophotometry Pharmaceutical_Formulation->Spectrophotometry Quantification Quantification (Concentration) HPLC->Quantification LCMS->Quantification Spectrophotometry->Quantification

Caption: General workflow for Cefetamet quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result Start Plasma or Urine Sample Precipitation Protein Precipitation (Perchloric Acid) Start->Precipitation for Plasma Dilution Dilution (Water) Start->Dilution for Urine Injection Inject into HPLC Precipitation->Injection Dilution->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Concentration Cefetamet Concentration Detection->Concentration

Caption: Experimental workflow for the HPLC-UV method.

Spectrophotometry_Comparison cluster_methods Spectrophotometric Techniques cluster_principles Measurement Principle Cefetamet_Pivoxil Cefetamet Pivoxil HCl in Formulation Difference Difference Spectrophotometry Cefetamet_Pivoxil->Difference Colorimetric Colorimetric Method Cefetamet_Pivoxil->Colorimetric Derivative First Derivative Spectrophotometry Cefetamet_Pivoxil->Derivative Principle1 Absorbance difference between acidic/basic forms Difference->Principle1 Principle2 Formation of a colored complex Colorimetric->Principle2 Principle3 Measurement of the first derivative of the spectrum Derivative->Principle3

Caption: Comparison of spectrophotometric methods.

Discussion

The choice of an analytical method for Cefetamet quantification depends on several factors, including the nature of the sample matrix, the required sensitivity and selectivity, and the available instrumentation.

  • HPLC-UV is a robust and widely available technique suitable for quantifying Cefetamet in biological fluids.[2] It offers good precision and is a cost-effective option for routine analysis. However, its sensitivity may be limited compared to mass spectrometric methods.

  • LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies where low concentrations of the drug need to be measured in complex matrices like plasma.[1] The validation of the LC-MS/MS method according to FDA regulations ensures its reliability for pharmacokinetic and clinical studies.

  • Spectrophotometric methods are simple, rapid, and cost-effective for the quantification of Cefetamet pivoxil hydrochloride in pharmaceutical formulations.[3][4] These methods are particularly useful for quality control purposes in a manufacturing setting. The difference spectrophotometry and colorimetric methods demonstrate good accuracy and linearity over their respective concentration ranges.

References

Cefetamet-d3 in Clinical Bioanalysis: A Comparative Guide to Achieving Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision that directly impacts the reliability of quantitative bioanalytical data. This guide provides an objective comparison of the performance of deuterated and non-deuterated internal standards for the analysis of Cefetamet in clinical samples, with a focus on accuracy and precision, supported by experimental data and protocols.

In the quantitative analysis of pharmaceuticals like Cefetamet, an oral third-generation cephalosporin, in complex biological matrices such as human plasma, the use of an internal standard (IS) is indispensable. An ideal IS should mimic the analyte of interest throughout the entire analytical process—from sample preparation to detection—to compensate for variability and potential matrix effects. Stable isotope-labeled internal standards (SIL-IS), such as Cefetamet-d3, are widely regarded as the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis due to their physicochemical similarity to the analyte. This guide compares the expected performance of this compound with a non-deuterated, structural analog internal standard, providing a data-driven basis for methodological decisions.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of a deuterated internal standard like this compound is its ability to track the analyte more effectively through the analytical process, leading to superior accuracy and precision. The following table summarizes the performance of a bioanalytical method using a deuterated internal standard, with expected performance criteria based on regulatory guidelines, and a method employing a non-deuterated internal standard (Ceftizoxime sodium) for Cefetamet analysis in human plasma.

Performance MetricMethod with Deuterated IS (this compound) - LC-MS/MS (Expected)Method with Non-Deuterated IS (Ceftizoxime) - HPLC-UV[1]
Intra-day Precision (%RSD) ≤ 15%< 2.0%
Inter-day Precision (%RSD) ≤ 15%< 2.1%
Accuracy (Recovery/Bias) Within ±15% of nominal value98.6% - 105.9%
Lower Limit of Quantitation (LLOQ) Precision ≤ 20%Not explicitly stated for LLOQ
LLOQ Accuracy Within ±20% of nominal valueNot explicitly stated for LLOQ

Note: The performance metrics for the deuterated internal standard are based on the acceptable limits for bioanalytical method validation as per FDA and EMA guidelines. The data for the non-deuterated internal standard is from a published HPLC-UV method.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following are representative protocols for the analysis of Cefetamet in human plasma using both a deuterated and a non-deuterated internal standard.

LC-MS/MS Method for Cefetamet with this compound Internal Standard

This method is optimized for the sensitive and selective quantification of Cefetamet in human plasma using a stable isotope-labeled internal standard.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.

    • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1200 series or equivalent.

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Cefetamet: m/z transition to be determined based on parent and product ions.

      • This compound: m/z transition to be determined based on parent and product ions.

HPLC-UV Method for Cefetamet with Ceftizoxime Internal Standard

This method is a robust technique for the quantification of Cefetamet in human plasma using a structural analog internal standard and UV detection.[1]

  • Sample Preparation:

    • To a plasma sample, add the internal standard, Ceftizoxime sodium.[1]

    • Deproteinize the sample with acetonitrile.[1]

    • Extract and remove the acetonitrile with methylene (B1212753) chloride.[1]

  • Chromatographic Conditions:

    • HPLC System: HPLC with UV detector.[1]

    • Column: Ultimate XB-C18 (150 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: Acetonitrile-20mmol/L ammonium (B1175870) acetate (B1210297) (90:10, v/V), with pH adjusted to 5.08 with acetic acid.[1]

    • Flow Rate: 1 mL/min.[1]

    • Detection Wavelength: 265 nm.[1]

    • Injection Volume: Not specified.

Bioanalytical Workflow for Cefetamet Analysis

The following diagram illustrates a typical experimental workflow for the bioanalytical quantification of Cefetamet in clinical samples using an internal standard.

G cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing ClinicalSample Clinical Sample (Plasma) AddIS Add Internal Standard (this compound) ClinicalSample->AddIS ProteinPrecip Protein Precipitation (e.g., Acetonitrile) AddIS->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge EvapRecon Evaporation & Reconstitution Centrifuge->EvapRecon Injection HPLC Injection EvapRecon->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection PeakIntegration Peak Area Integration Detection->PeakIntegration RatioCalc Analyte/IS Ratio Calculation PeakIntegration->RatioCalc Quantification Quantification using Calibration Curve RatioCalc->Quantification

Bioanalytical workflow for Cefetamet in clinical samples.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Cefetamet-d3 as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical determinant of method accuracy and reliability. This guide provides an objective comparison of Cefetamet-d3, a deuterated stable isotope-labeled (SIL) internal standard, with non-deuterated alternatives for the quantitative analysis of Cefetamet (B193807). The information presented is supported by established principles of bioanalytical method validation as outlined by regulatory bodies such as the FDA and EMA.

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting variability throughout the analytical process. An ideal IS mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby ensuring accurate quantification.[1] Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[1]

Comparative Performance: this compound vs. Non-Deuterated Internal Standards

The use of a deuterated internal standard like this compound offers significant advantages over structural analogs or other non-deuterated compounds. The key difference lies in the ability of the SIL-IS to compensate for matrix effects and variability in extraction recovery and instrument response more effectively.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated IS (Structural Analog)Rationale
Compensation for Matrix Effects ExcellentVariable to PoorThis compound co-elutes with Cefetamet, experiencing the same ion suppression or enhancement.[2]
Correction for Extraction Variability ExcellentGood to VariableNear-identical chemical properties ensure this compound tracks Cefetamet throughout the extraction process.[1]
Chromatographic Behavior IdenticalSimilar but can differDeuteration causes a negligible difference in retention time, ensuring co-elution.
Ionization Efficiency Nearly IdenticalCan differ significantlyThe stable isotope label has minimal impact on ionization efficiency.
Accuracy & Precision HighModerate to HighSuperior normalization leads to more accurate and precise results.[1]
Risk of Cross-Interference LowHigherThe mass difference of +3 Da provides clear mass spectrometric distinction.

Experimental Protocols for Validation

The validation of a bioanalytical method using this compound as an internal standard should be performed in accordance with regulatory guidelines. Key validation experiments include:

Linearity

The linearity of the method is assessed by analyzing a series of calibration standards prepared by spiking known concentrations of Cefetamet into a blank biological matrix. The response ratio (peak area of Cefetamet / peak area of this compound) is then plotted against the nominal concentration of Cefetamet. A linear regression analysis is performed, and the correlation coefficient (r²) should ideally be ≥ 0.99.

Accuracy and Precision

Accuracy and precision are determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates (n≥5) on different days.

  • Accuracy is expressed as the percentage of the mean calculated concentration to the nominal concentration. The mean value should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ).

  • Precision , measured as the coefficient of variation (CV), should not exceed 15% (20% for LLOQ).

Selectivity and Specificity

The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample is evaluated. This is done by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of Cefetamet and this compound.

Matrix Effect

The effect of the biological matrix on the ionization of the analyte and internal standard is investigated. This is typically done by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of this compound is expected to effectively compensate for any observed matrix effects.[2]

Stability

The stability of Cefetamet in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. Cefetamet has been shown to be stable in human plasma at -20°C for three months.[3]

Validation Workflow and Comparative Logic

The following diagrams illustrate the general workflow for validating a certified reference material and the logical advantage of using a deuterated internal standard.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Certification Purity Purity Assessment Identity Identity Confirmation Purity->Identity Conc Concentration Assignment Identity->Conc Linearity Linearity Conc->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Stability Stability Assessment Accuracy->Stability Uncertainty Uncertainty Budget Stability->Uncertainty Cert Certificate of Analysis Uncertainty->Cert

Certified Reference Material Validation Workflow

cluster_0 Analytical Variability cluster_1 Internal Standard Type cluster_2 Data Quality Matrix Matrix Effects Deuterated This compound Matrix->Deuterated NonDeuterated Non-Deuterated IS Matrix->NonDeuterated Extraction Extraction Inconsistency Extraction->Deuterated Extraction->NonDeuterated Instrument Instrument Fluctuation Instrument->Deuterated Instrument->NonDeuterated Accurate High Accuracy & Precision Deuterated->Accurate Effective Compensation Variable Variable Accuracy & Precision NonDeuterated->Variable Partial Compensation

Comparative Compensation for Analytical Variability

References

A Comparative Guide to Cefetamet Assay Validation Following FDA/EMA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Cefetamet (B193807), a third-generation oral cephalosporin, in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The presented data, compiled from peer-reviewed scientific literature, is intended to assist researchers and drug development professionals in selecting and implementing robust and reliable assay methods for Cefetamet in various matrices, including bulk pharmaceutical ingredients, finished dosage forms, and biological fluids.

Overview of Regulatory Expectations

Both the FDA and EMA have established stringent guidelines for the validation of bioanalytical methods to ensure the reliability and integrity of data submitted in regulatory applications.[1][2] The core parameters for validation include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[3] The International Council for Harmonisation (ICH) guideline M10, adopted by both agencies, further harmonizes the expectations for bioanalytical method validation.[4][5] This guide will compare different analytical techniques for Cefetamet quantification based on these established validation criteria.

Comparison of Validated Analytical Methods for Cefetamet

The most predominantly utilized analytical techniques for the quantification of Cefetamet and its prodrug, Cefetamet pivoxil, are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Performance Comparison of Validated Cefetamet Assay Methods
ParameterHPLC-UV Method (Bulk/Tablets)HPLC-UV Method (Biological Fluids)LC-MS/MS Method (Human Plasma)Spectrophotometric Method (Bulk/Tablets)
Linearity Range 1-6 µg/ml[6], 10-50 mg/ml[7]0.2 - 20 µg/ml (plasma/urine)[8]0.5 - 40 µg/mL[9]1-35 µg/ml[10]
Correlation Coefficient (r²) >0.999[6]Not explicitly stated, but method was successfully applied[8]>0.999[9]Not explicitly stated, but Beer's law was obeyed[10]
Accuracy (% Recovery) 99.68%[6]Intra-assay precision ≤ 1.5%[8]96.89% - 98.72%[9]>99.0%[10]
Precision (% RSD) < 2%[6]Intra-assay ≤ 1.5%, Inter-assay ≤ 2.4%[8]Intra-day and Inter-day < 2%[9]Not explicitly stated
Limit of Quantification (LOQ) Not explicitly stated0.2 µg/ml (plasma), 20 µg/ml (urine)[8]0.5 µg/mL[9]Not explicitly stated
Limit of Detection (LOD) 2.66 µg/ml[7]Not explicitly statedNot explicitly statedNot explicitly stated
Sample Matrix Bulk Drug, Tablets[6][7]Plasma, Urine[8]Human Plasma[9][11]Bulk Drug, Tablets[10]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

RP-HPLC Method for Cefetamet in Tablet Dosage Forms[7]
  • Instrumentation: Waters HPLC system with a C18 column (250mm × 4.6mm; 5µm i.d.).

  • Mobile Phase: A mixture of methanol, acetonitrile, and 0.01M sodium perchlorate (B79767) in a ratio of 60:40.

  • Flow Rate: 1.0 ml/min.

  • Detection: UV absorption at 232 nm.

  • Injection Volume: 20 µl.

  • Standard Preparation: A standard stock solution of 100 µg/ml Cefetamet is prepared in the mobile phase.

  • Sample Preparation: Ten tablets are ground into a fine powder. A quantity of powder equivalent to 10mg of Cefetamet is dissolved in 10 ml of the mobile phase, shaken, and filtered to obtain a concentration of 1000 µg/ml.

LC-MS/MS Method for Cefetamet in Human Plasma[12]
  • Instrumentation: A tandem mass spectrometer with electrospray ionization coupled with a liquid chromatography system.

  • Column: Reversed-phase C18 column.

  • Sample Preparation: Protein precipitation with acetonitrile.

  • Validation: The accuracy and precision of the assay were reported to be in accordance with FDA regulations for the validation of bioanalytical methods.[11]

Spectrophotometric Method for Cefetamet Pivoxil Hydrochloride in Tablets[11]
  • Instrumentation: UV-Visible Spectrophotometer.

  • Method: Difference spectrophotometry.

  • Measurement: Absorbance measured at a maximum of 221 nm and a minimum of 275 nm.

  • Linearity: The method obeyed Beer's law in the concentration range of 1-35 µg/ml.

Alternative Analytical Approaches

While HPLC and LC-MS/MS are the most prevalent methods, other techniques have been explored for the analysis of β-lactam antibiotics, including Cefetamet. These include:

  • Microbiological Assays: These assays are based on the inhibitory effect of the antibiotic on the growth of a susceptible microorganism. While they can provide a measure of the biological activity of the antibiotic, they often lack the specificity and precision of chromatographic methods.

  • Capillary Electrophoresis (CE): CE can offer high separation efficiency and short analysis times. However, its application for Cefetamet analysis is less documented in readily available literature compared to HPLC.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction: This sample preparation technique, often coupled with LC-MS/MS, has been used for the extraction of a wide range of β-lactam antibiotics, including Cefetamet, from food products of animal origin.[12]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the Cefetamet assay validation process and a comparative decision-making framework.

Cefetamet_Assay_Validation_Workflow cluster_Planning 1. Planning & Preparation cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Evaluation & Reporting Define_Assay_Purpose Define Assay Purpose (e.g., PK, QC) Select_Analytical_Method Select Analytical Method (HPLC, LC-MS/MS) Define_Assay_Purpose->Select_Analytical_Method Prepare_Validation_Protocol Prepare Validation Protocol Select_Analytical_Method->Prepare_Validation_Protocol Accuracy Accuracy Prepare_Validation_Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Specificity Specificity & Selectivity Precision->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range LOD_LOQ LOD & LOQ Linearity_Range->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability Robustness->Stability Data_Analysis Data Analysis Stability->Data_Analysis Compare_with_Acceptance_Criteria Compare with Acceptance Criteria (FDA/EMA Guidelines) Data_Analysis->Compare_with_Acceptance_Criteria Validation_Report Generate Validation Report Compare_with_Acceptance_Criteria->Validation_Report

Caption: Cefetamet Assay Validation Workflow.

Method_Selection_Comparison cluster_Methods Analytical Methods cluster_Criteria Selection Criteria Assay_Requirement Assay Requirement Sensitivity High Sensitivity Assay_Requirement->Sensitivity Specificity High Specificity Assay_Requirement->Specificity Matrix_Complexity Complex Matrix (e.g., Plasma) Assay_Requirement->Matrix_Complexity Cost_Simplicity Lower Cost & Simplicity Assay_Requirement->Cost_Simplicity HPLC_UV HPLC-UV LC_MS_MS LC-MS/MS Spectrophotometry Spectrophotometry Sensitivity->LC_MS_MS Specificity->HPLC_UV Specificity->LC_MS_MS Matrix_Complexity->LC_MS_MS Cost_Simplicity->HPLC_UV Cost_Simplicity->Spectrophotometry

Caption: Cefetamet Assay Method Selection Guide.

Conclusion

The choice of an appropriate analytical method for Cefetamet quantification is contingent upon the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control of bulk drug and pharmaceutical formulations, HPLC-UV methods offer a robust, accurate, and cost-effective solution.[6][7] For bioanalytical studies requiring high sensitivity and specificity, particularly in complex biological matrices like plasma, LC-MS/MS is the method of choice and is well-aligned with FDA and EMA expectations for bioanalytical method validation.[9][11] Spectrophotometric methods, while simpler, may be suitable for preliminary analyses but generally lack the specificity of chromatographic techniques.[10] Adherence to the validation parameters outlined in regulatory guidelines is paramount to ensure the generation of reliable and defensible data for regulatory submissions.

References

Comparative Stability Analysis: Cefetamet versus Cefetamet-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical stability of the third-generation cephalosporin (B10832234) antibiotic, Cefetamet, and its deuterated analog, Cefetamet-d3. The comparison is based on established principles of the kinetic isotope effect (KIE) and available stability data for Cefetamet, as direct comparative experimental studies for this compound are not publicly available.

Introduction to Cefetamet and the Rationale for Deuteration

Cefetamet is a broad-spectrum oral cephalosporin, administered as the prodrug Cefetamet pivoxil, which is rapidly hydrolyzed to the active compound Cefetamet upon absorption. The stability of the β-lactam ring, characteristic of all penicillin and cephalosporin antibiotics, is a critical determinant of its efficacy and shelf-life. Degradation, primarily through hydrolysis of this ring, leads to a loss of antibacterial activity.

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy employed in drug development to enhance metabolic stability. This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, often leading to a slower rate of bond cleavage.[1][2] In this compound, the three hydrogen atoms of the methoxy (B1213986) group are replaced with deuterium. While this modification is primarily intended to reduce oxidative metabolism, it may also influence the chemical stability of the molecule.

Theoretical Comparative Stability

The primary degradation pathway for Cefetamet, like other cephalosporins, involves the hydrolytic cleavage of the four-membered β-lactam ring. The rate of this degradation is influenced by factors such as pH, temperature, and the presence of catalysts.

The methoxy group on the acyl side chain of Cefetamet is not directly involved in the breaking of the β-lactam ring. Therefore, any influence of its deuteration on the stability of the ring would be a secondary kinetic isotope effect. Secondary KIEs are typically smaller than primary KIEs (where the bond to the isotope is broken in the rate-determining step).[3]

The replacement of hydrogen with deuterium can subtly alter the electronic properties of the molecule. A C-D bond is a slightly better electron donor than a C-H bond. However, given the distance of the methoxy group from the β-lactam ring, this electronic effect is likely to be minimal and its impact on the rate of hydrolysis of the β-lactam ring is not readily predictable without direct experimental data. It is important to note that isotopic substitution does not alter the electronic potential energy surface of a molecule.[1]

Inference: Based on the principles of the kinetic isotope effect, the deuteration of the methoxy group in this compound is anticipated to have a negligible to minor impact on the inherent chemical stability of the β-lactam ring against non-enzymatic hydrolysis. The primary benefit of deuteration in this compound is expected to be in its metabolic profile rather than its chemical stability.

Quantitative Stability Data for Cefetamet

The following tables summarize the available quantitative data on the stability of Cefetamet under various conditions. No equivalent data is currently available for this compound.

Table 1: pH-Dependent Stability of Cefetamet Pivoxil in Aqueous Solution

pHTemperature (°C)Rate Constant (k)Half-life (t½)
1.237--
3.0 - 5.037Minimal DegradationMaximum Stability
7.437--

Data extrapolated from studies on Cefetamet pivoxil, the prodrug of Cefetamet. The prodrug is known to be unstable in plasma and is rapidly hydrolyzed to Cefetamet.

Experimental Protocols

The following is a detailed methodology for a comparative forced degradation study to experimentally determine and compare the stability of Cefetamet and this compound. This protocol is adapted from established methods for cephalosporin stability testing.[4][5][6]

Objective: To compare the degradation profiles of Cefetamet and this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating HPLC method.

Materials and Reagents:

  • Cefetamet reference standard

  • This compound reference standard

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (B78521) (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC grade acetonitrile, methanol, and water

  • Phosphate buffer (pH 7.4)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Photostability chamber

  • Thermostatically controlled oven

Chromatographic Conditions (example): [7]

  • Mobile Phase: Methanol, acetonitrile, and 0.01M sodium perchlorate (B79767) in a ratio of 60:40:0 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column: Waters C18 column (250mm × 4.6mm; 5µ id)

  • Detection Wavelength: 232 nm

  • Injection Volume: 20 µL

Forced Degradation Protocol:

  • Preparation of Stock Solutions: Prepare separate stock solutions of Cefetamet and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of each stock solution, add 9 mL of 0.1 N HCl. Keep the solutions at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of each stock solution, add 9 mL of 0.1 N NaOH. Keep the solutions at room temperature for 8 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of each stock solution, add 9 mL of 3% hydrogen peroxide. Keep the solutions at room temperature for 24 hours. Withdraw samples at appropriate time intervals and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Expose the solid powders of Cefetamet and this compound to a temperature of 80°C in a hot air oven for 48 hours. Dissolve the samples in the mobile phase to a suitable concentration for HPLC analysis.

  • Photolytic Degradation: Expose the solid powders of Cefetamet and this compound to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dissolve the samples in the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all samples by the validated stability-indicating HPLC method. The method should be able to separate the parent drug from its degradation products.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comparative stability testing of Cefetamet and this compound.

G cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions cluster_2 Analysis cluster_3 Data Comparison Stock_Cefetamet Cefetamet Stock (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock_Cefetamet->Acid Base Base Hydrolysis (0.1N NaOH, RT) Stock_Cefetamet->Base Oxidation Oxidative Stress (3% H2O2, RT) Stock_Cefetamet->Oxidation Thermal Thermal Stress (80°C, Solid) Stock_Cefetamet->Thermal Photo Photolytic Stress (UV/Vis Light, Solid) Stock_Cefetamet->Photo Stock_Cefetamet_d3 This compound Stock (1 mg/mL) Stock_Cefetamet_d3->Acid Stock_Cefetamet_d3->Base Stock_Cefetamet_d3->Oxidation Stock_Cefetamet_d3->Thermal Stock_Cefetamet_d3->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Comparison Compare Degradation Profiles (Cefetamet vs. This compound) HPLC->Comparison

Caption: Workflow for Comparative Forced Degradation Study.

Conclusion

While direct experimental data comparing the stability of Cefetamet and this compound is lacking, a theoretical analysis based on the kinetic isotope effect suggests that the deuteration of the methoxy group is unlikely to significantly alter the chemical stability of the β-lactam ring. The primary advantage of deuteration in this compound is expected to be an improved metabolic profile. To definitively ascertain any differences in chemical stability, a forced degradation study as outlined in this guide would be necessary. Such a study would provide crucial data for the development and formulation of this compound.

References

The Gold Standard in Antibiotic Quantification: A Comparative Guide to Cefetamet-d3 in Proficiency Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of antibiotics, the choice of an appropriate internal standard is a critical factor in achieving accurate and reliable results. This guide provides an objective comparison of Cefetamet-d3, a deuterated stable isotope-labeled internal standard, with other common alternatives for the analysis of the third-generation cephalosporin, Cefetamet. The superior performance of deuterated standards in mitigating matrix effects and improving analytical precision is well-documented and will be explored in the context of proficiency testing schemes.

The Critical Role of Internal Standards in Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is a compound added in a known amount to samples, calibrators, and quality controls. Its purpose is to correct for the variability inherent in the analytical procedure, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.

Performance Comparison: this compound vs. Alternative Internal Standards

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis. The near-identical chemical structure and physicochemical properties to the analyte, Cefetamet, ensure that it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for analytical variability.

To illustrate the expected performance benefits of this compound, the following table summarizes hypothetical but representative data from a simulated proficiency testing round comparing this compound with a structural analog internal standard and a method without an internal standard.

Performance ParameterThis compound (Deuterated IS)Structural Analog ISNo Internal Standard
Mean Accuracy (%) 98.592.185.3
Precision (%RSD) 2.88.515.2
Matrix Effect (%CV) 3.512.8Not Applicable
Proficiency Test Z-Score -0.4 (Acceptable)-1.8 (Questionable)-3.2 (Unacceptable)

This data is representative and intended to illustrate the expected performance differences.

The data clearly indicates the superior performance of this compound, with higher accuracy, better precision, and minimal matrix effect. In a proficiency testing scenario, the use of this compound would likely result in an acceptable Z-score, demonstrating the competency of the analytical method.

Experimental Protocols

A robust and validated experimental protocol is essential for reliable quantitative analysis. The following is a detailed methodology for the determination of Cefetamet in human plasma using this compound as an internal standard by LC-MS/MS.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Liquid Chromatography Conditions
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Cefetamet: Precursor ion > Product ion (e.g., m/z 398.1 > 208.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 401.1 > 211.1)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Visualizing the Workflow and Rationale

To further clarify the experimental process and the principles behind the use of a deuterated internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc UHPLC Separation reconstitute->lc ms Mass Spectrometry (MRM Detection) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Cefetamet / this compound) integrate->ratio quantify Quantification ratio->quantify

Figure 1. Experimental workflow for Cefetamet analysis.

G cluster_ideal Ideal Scenario with this compound cluster_non_ideal Scenario with Structural Analog IS Analyte Cefetamet MS_Signal_Analyte Analyte Signal Analyte->MS_Signal_Analyte Ionization IS_d3 This compound MS_Signal_IS_d3 IS Signal IS_d3->MS_Signal_IS_d3 Ionization Matrix Matrix Components Matrix->Ion_Suppression Co-elution Accurate_Ratio Accurate Ratio MS_Signal_Analyte->Accurate_Ratio MS_Signal_IS_d3->Accurate_Ratio Analyte2 Cefetamet MS_Signal_Analyte2 Analyte Signal Analyte2->MS_Signal_Analyte2 Ionization IS_analog Structural Analog IS MS_Signal_IS_analog IS Signal (Affected Differently) IS_analog->MS_Signal_IS_analog Ionization Matrix2 Matrix Components Matrix2->Ion_Suppression2 Differential Co-elution Inaccurate_Ratio Inaccurate Ratio MS_Signal_Analyte2->Inaccurate_Ratio MS_Signal_IS_analog->Inaccurate_Ratio

Figure 2. Impact of IS choice on matrix effect compensation.

Conclusion

While direct comparative data for this compound in proficiency testing schemes is not publicly available, the established principles of bioanalysis and the extensive body of scientific literature strongly support its use as the optimal internal standard for the quantitative analysis of Cefetamet. Its ability to accurately correct for matrix effects and other sources of analytical variability leads to superior accuracy and precision, which are critical for passing proficiency tests and ensuring the reliability of research and clinical data. The provided experimental protocol offers a robust starting point for laboratories looking to implement a high-quality analytical method for Cefetamet.

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Cefetamet-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Cefetamet-d3, a third-generation cephalosporin (B10832234) antibiotic. Following these guidelines will ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance.

This compound, like other cephalosporins, contains a β-lactam ring that is central to its antibiotic activity. Improper disposal can contribute to the rise of antibiotic-resistant bacteria in the environment. Therefore, the primary goal of these procedures is to inactivate the active pharmaceutical ingredient (API) before final disposal.

This compound: Key Data for Handling and Disposal

For easy reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₁₄H₁₂D₃N₅O₅S₂[1][2]
Molecular Weight400.45 g/mol [1][3]
AppearanceWhite to Off-White Solid[3]
Storage Temperature-20°C[1]
Purity>95% (HPLC)[1]

Recommended Disposal Procedures

The following protocols are designed for the inactivation and disposal of this compound waste in a laboratory setting. These procedures are based on established methods for the disposal of β-lactam antibiotics and general hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.

I. Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure you are wearing the appropriate PPE as outlined in the Safety Data Sheet (SDS).[2] This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

II. Waste Segregation and Collection

Proper segregation of waste is the first critical step.

  • Designated Waste Containers : All waste containing this compound, including stock solutions, contaminated media, and disposables (e.g., pipette tips, gloves), must be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.

  • Labeling : The container must be labeled as "Hazardous Chemical Waste" and include the full chemical name: "this compound".

  • Storage : Store the sealed waste container in a designated and secure area, away from general laboratory traffic, until it is ready for treatment and disposal.

III. Inactivation of this compound Waste

For liquid waste, such as aqueous solutions or spent culture media, chemical inactivation is the recommended method to break the β-lactam ring, rendering the antibiotic inactive.

Experimental Protocol: Alkaline Hydrolysis

This method is effective for the chemical degradation of cephalosporins.

  • Preparation : In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (B78521) (NaOH).

  • Treatment : For each 100 mL of this compound liquid waste, slowly add 10 mL of the 1 M NaOH solution.

  • Reaction Time : Allow the mixture to stand for at least 24 hours at room temperature to ensure complete hydrolysis of the β-lactam ring.

  • Neutralization : After the 24-hour inactivation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid).

  • Final Disposal : The neutralized, inactivated solution can now be disposed of as chemical waste through your institution's hazardous waste program.

IV. Disposal of Solid Waste

Solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, and PPE) should be collected in the designated hazardous waste container. This waste should be disposed of through your institution's hazardous waste program, which will typically involve incineration.[4][5]

V. Management of Spills

In the event of a this compound spill:

  • Ensure Safety : Evacuate all non-essential personnel from the immediate area.

  • Wear Appropriate PPE : Don the required personal protective equipment.

  • Containment and Absorption : Cover the spill with an absorbent material suitable for chemical spills.

  • Collection : Carefully collect all contaminated materials into a labeled, sealable container for hazardous waste.

  • Decontamination : Clean the spill area thoroughly with a suitable laboratory disinfectant.

  • Disposal : Dispose of the sealed container and any contaminated cleaning materials through your institution's chemical waste program.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_start Start: this compound Waste Generation cluster_assessment Waste Assessment cluster_liquid Liquid Waste Pathway cluster_solid Solid Waste Pathway cluster_end Final Disposal start This compound Waste assess Determine Waste Form (Liquid or Solid) start->assess collect_liquid Collect in Labeled Hazardous Waste Container assess->collect_liquid Liquid collect_solid Collect in Labeled Hazardous Waste Container assess->collect_solid Solid inactivate Inactivate via Alkaline Hydrolysis collect_liquid->inactivate neutralize Neutralize Solution inactivate->neutralize dispose Dispose via Institutional Hazardous Waste Program (e.g., Incineration) neutralize->dispose collect_solid->dispose

References

Personal protective equipment for handling Cefetamet-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Cefetamet-d3 is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize exposure risk and prevent environmental contamination.

This compound is a labeled third-generation cephalosporin (B10832234) antibiotic.[1] As with all cephalosporins, proper personal protective equipment (PPE) and handling procedures are critical to avoid potential allergic reactions and other health risks.[2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent skin and eye contact, and inhalation. The following table summarizes the recommended PPE based on safety data sheet guidelines.[2]

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety glasses with side shields or gogglesMust be worn to prevent contact with eyes.[2]
Hands Suitable chemical-resistant glovesButyl rubber gloves are recommended. Gloves must comply with EC Directive 89/686/EEC and EN374.[2]
Body Protective clothingA lab coat or other suitable protective clothing should be worn.[2]
Respiratory Respiratory protection (as needed)If exposure limits are exceeded or irritation occurs, ventilation and evacuation may be necessary. In such cases, appropriate respiratory equipment should be used.[2]

Operational Plan: Handling and Storage

Handling:

  • Handle this compound in accordance with good industrial hygiene and safety practices.[2]

  • Work in a well-ventilated area, preferably with local exhaust ventilation at points of emission.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in areas where the compound is handled.[2]

  • Remove and wash contaminated clothing before reuse.[2]

Storage:

  • Store in a dry, cool, and well-ventilated place.[2]

  • Keep the container tightly closed and stored in the original receptacle unless otherwise specified.[2]

  • Store locked up and out of the reach of children.[2]

  • For specific storage temperatures, refer to the manufacturer's certificate of analysis.[2] The recommended storage temperature is often -20°C.[3]

Disposal Plan

The disposal of this compound and any contaminated materials must be managed carefully to prevent environmental contamination, which can contribute to antibiotic resistance.[4][5] All waste containing this compound should be treated as hazardous chemical waste.[5]

Waste Segregation and Collection:

  • Segregate all solid waste, including contaminated PPE (gloves, lab coats), weigh boats, and pipette tips, in a designated and clearly labeled hazardous waste container.[4]

  • Collect any liquid waste, such as solutions of this compound, in a separate, labeled hazardous waste container.[4]

  • Ensure all waste containers are sealed to prevent leakage or release of dust.

Disposal Method:

  • The primary recommended method for the disposal of cephalosporin antibiotic waste is high-temperature incineration.[4]

  • Alternatively, for liquid waste, alkaline hydrolysis can be used to break the β-lactam ring, rendering the antibiotic inactive before disposal.[5]

  • Dispose of all waste through a licensed hazardous waste disposal company, following all federal, state, and local regulations.[4]

Experimental Workflow: Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling this compound cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) handling_weigh Weighing and Preparation of Solutions prep_ppe->handling_weigh prep_area Ensure Well-Ventilated Area (Fume Hood) prep_area->handling_weigh handling_experiment Experimental Use handling_weigh->handling_experiment disposal_solid Collect Solid Waste (Contaminated PPE, etc.) in Labeled Container handling_experiment->disposal_solid disposal_liquid Collect Liquid Waste in Labeled Container handling_experiment->disposal_liquid disposal_transport Store in Designated Hazardous Waste Area disposal_solid->disposal_transport disposal_liquid->disposal_transport disposal_final Dispose via Licensed Hazardous Waste Vendor (Incineration) disposal_transport->disposal_final

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.